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Foundational

An In-depth Technical Guide to (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate is a chiral β-amino acid ester of significant interest in medicinal chemistry and drug development. As...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate is a chiral β-amino acid ester of significant interest in medicinal chemistry and drug development. As a derivative of β-amino acids, it serves as a valuable building block for the synthesis of complex pharmaceutical agents and peptidomimetics. The incorporation of β-amino acids into peptide structures can enhance their metabolic stability and introduce unique conformational constraints, making them attractive motifs for drug design. This guide provides a comprehensive overview of the chemical structure, stereoselective synthesis, detailed analytical characterization, and potential applications of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate, offering field-proven insights for researchers in organic synthesis and drug discovery.

Introduction: The Significance of Chiral β-Amino Esters

β-Amino acids and their derivatives are crucial components in the development of novel therapeutics.[1][2] Unlike their α-amino acid counterparts, the backbone of β-amino acids contains an additional carbon atom between the amino and carboxyl groups, which imparts unique structural and biological properties. When incorporated into peptides, β-amino acids can induce stable secondary structures and provide resistance to enzymatic degradation, a critical attribute for enhancing the in vivo half-life of peptide-based drugs.[1][2]

The title compound, (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate, possesses a stereocenter at the C3 position and a functionalized aromatic ring, making it a versatile scaffold for further chemical modifications. The bromo-substituent, in particular, offers a handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR) in drug discovery programs.

Chemical Structure and Properties

The chemical structure of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate is characterized by a butanoate backbone with an amino group at the C3 (β) position and a 4-bromophenyl group at the C4 position. The stereochemistry at the C3 position is designated as (R).

Caption: Chemical structure of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₁₆BrNO₂
Molecular Weight 286.16 g/mol
CAS Number 1257446-30-2 (for hydrochloride salt)
Appearance Expected to be a solid or oil
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethane

Stereoselective Synthesis

The synthesis of enantiomerically pure β-amino esters is a well-established field in organic chemistry. A highly effective and reliable method for the preparation of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate is through the asymmetric hydrogenation of a prochiral β-enamido ester precursor. This approach offers excellent stereocontrol and high yields.

Rationale for the Synthetic Approach

Asymmetric hydrogenation using chiral transition metal catalysts, particularly those based on rhodium and ruthenium, is a powerful tool for establishing stereocenters. The choice of a chiral phosphine ligand is critical for inducing high enantioselectivity. For the synthesis of the (R)-enantiomer, a chiral ligand with the appropriate stereochemistry, such as (S,S)- or (R,R)-isomers of ligands like DuPhos, BINAP, or others, is employed to direct the hydrogenation to the desired face of the double bond.

Synthetic Workflow

The overall synthetic strategy involves two main steps: the synthesis of the β-enamido ester precursor and its subsequent asymmetric hydrogenation.

Caption: Synthetic workflow for (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate.

Experimental Protocol

Step 1: Synthesis of Ethyl (Z)-3-acetamido-4-(4-bromophenyl)but-2-enoate (Precursor)

  • To a solution of ethyl 4-(4-bromophenyl)-3-oxobutanoate (1.0 eq) in a suitable solvent such as toluene, add ammonium acetate (1.5 eq) and acetic anhydride (1.2 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-enamido ester.

Self-Validating System: The purity and identity of the precursor should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to the next step. The characteristic vinyl proton signal in the ¹H NMR spectrum and the presence of the molecular ion peak in the mass spectrum are key indicators of successful synthesis.

Step 2: Asymmetric Hydrogenation to (R)-Ethyl 3-acetamido-4-(4-bromophenyl)butanoate

  • In a high-pressure reaction vessel, dissolve the β-enamido ester (1.0 eq) in a degassed solvent such as methanol or ethanol.

  • Add a rhodium catalyst precursor, such as [Rh(COD)₂]BF₄ (0.5-1 mol%), and a chiral bisphosphine ligand, for example, a (S,S)-configured ligand like (S,S)-Me-DuPhos (0.55-1.1 mol%).

  • Purge the vessel with hydrogen gas several times before pressurizing to the desired pressure (e.g., 5-10 bar).

  • Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or HPLC.

  • Carefully release the hydrogen pressure and concentrate the reaction mixture in vacuo.

  • The crude product can be purified by column chromatography if necessary, though often the reaction is clean enough to proceed to the next step directly.

Causality Behind Experimental Choices: The choice of the (S,S)-configured chiral ligand is paramount to achieving the desired (R)-stereochemistry at the newly formed chiral center. The rhodium catalyst facilitates the addition of hydrogen across the double bond, and the chiral ligand creates a chiral environment that favors the formation of one enantiomer over the other.

Step 3: Hydrolysis of the Amide to (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate

  • Dissolve the (R)-Ethyl 3-acetamido-4-(4-bromophenyl)butanoate in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the solution to reflux for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

  • The resulting solid is the hydrochloride salt of the desired product, which can be used directly or neutralized with a base to obtain the free amine.

  • For the free amine, dissolve the hydrochloride salt in water and basify to pH 9-10 with a suitable base like sodium carbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • Rationale: ¹H NMR spectroscopy provides detailed information about the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling.

  • Expected Chemical Shifts and Multiplicities:

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic-H 7.45 - 7.10m-4H
-O-CH₂-CH₃ ~4.10q~7.12H
-CH(NH₂)- ~3.50m-1H
-CH₂-Ar ~2.90dd~13.5, 5.51H
-CH₂-Ar ~2.80dd~13.5, 8.51H
-CH₂-COOEt ~2.60d~6.52H
-NH₂ ~1.60br s-2H
-O-CH₂-CH₃ ~1.20t~7.13H

¹³C NMR Spectroscopy:

  • Rationale: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

  • Expected Chemical Shifts:

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonChemical Shift (δ, ppm)
C=O (Ester) ~172.0
Aromatic C-Br ~121.0
Aromatic C-H ~131.5, ~130.0
Aromatic C-ipso ~139.0
-O-CH₂- ~60.5
-CH(NH₂)- ~50.0
-CH₂-Ar ~43.0
-CH₂-COOEt ~41.0
-CH₃ ~14.2
Infrared (IR) Spectroscopy
  • Rationale: IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Expected IR Absorption Bands

Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-H (Amine) Stretching3300-3400 (two bands for primary amine)
C-H (Aromatic) Stretching3000-3100
C-H (Aliphatic) Stretching2850-3000
C=O (Ester) Stretching~1735
C=C (Aromatic) Stretching~1600, ~1490
C-N Stretching1020-1250
C-Br Stretching500-600
Mass Spectrometry (MS)
  • Rationale: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation.

  • Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 285 and 287 with an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and cleavage of the C-C bonds in the butanoate chain.

Applications in Drug Development

(R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate is a valuable intermediate for the synthesis of a variety of biologically active molecules. Its utility stems from the presence of multiple functional groups that can be selectively manipulated.

  • Peptidomimetics: The amino and carboxyl groups allow for its incorporation into peptide chains, either at the N-terminus, C-terminus, or internally. The resulting β-peptides or mixed α/β-peptides can exhibit enhanced stability and unique pharmacological profiles.

  • Synthesis of Heterocycles: The amino and ester functionalities can be utilized in cyclization reactions to form various heterocyclic scaffolds, which are prevalent in many drug molecules.

  • Scaffold for Library Synthesis: The bromo-substituent on the phenyl ring is a key feature for diversification. Through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, a wide array of substituents can be introduced at this position, enabling the rapid generation of a library of analogs for SAR studies.

Conclusion

This technical guide has provided a comprehensive overview of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate, a chiral building block with significant potential in medicinal chemistry. The detailed synthetic protocol, based on a reliable asymmetric hydrogenation strategy, offers a practical route to this valuable compound. The outlined analytical characterization methods provide a robust framework for ensuring the quality and identity of the synthesized material. The versatility of its chemical structure makes it an attractive starting point for the development of novel therapeutic agents.

References

  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem (Los Angeles), 7(10), 302-307. [Link]

  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. John Wiley & Sons.
  • Tang, W., & Zhang, X. (2002). Highly Efficient Synthesis of Chiral β-Amino Acid Derivatives via Asymmetric Hydrogenation. Organic Letters, 4(24), 4159–4161. [Link]

  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling and Synthetic Methodologies of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate

Executive Summary (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate is a highly versatile, chiral β -amino acid derivative utilized extensively as a building block in peptidomimetic research and active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate is a highly versatile, chiral β -amino acid derivative utilized extensively as a building block in peptidomimetic research and active pharmaceutical ingredient (API) development. As a β -homophenylalanine analog, it imparts critical structural rigidity and proteolytic stability when incorporated into peptide sequences. This technical guide details its physicochemical properties, structural advantages, and validated protocols for its synthesis and characterization, providing a self-validating framework for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

In practical applications, this compound is predominantly isolated and stored as its hydrochloride salt. The causality behind this choice is chemical stability: free β -amino esters are prone to intermolecular aminolysis (lactamization) over time. Protonation of the primary amine neutralizes its nucleophilicity, entirely suppressing this degradation pathway and ensuring long-term solid-state stability [[1]]().

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name Ethyl (3R)-3-amino-4-(4-bromophenyl)butanoate hydrochloride
CAS Number 1480442-07-6
Molecular Formula C₁₂H₁₇BrClNO₂
Molecular Weight 322.62 g/mol
Canonical SMILES CCOC(=O)CC(CC1=CC=C(C=C1)Br)N.Cl
Table 2: Physicochemical Profile
PropertyDescription / Value
Physical State White to off-white crystalline solid (as HCl salt)
Solubility Profile Soluble in DMSO, Methanol; Moderate in Water; Insoluble in Hexane
Storage Conditions -20 °C, desiccated, protected from light and moisture
Hygroscopicity Low (The HCl salt lattice mitigates ambient moisture uptake)

Structural and Chemical Characteristics

The architecture of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate is engineered for late-stage functionalization and biological target engagement:

  • The (R)-Stereocenter: The spatial orientation at the C3 position is critical for target binding affinity, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors and other metabolic modulators.

  • Para-Bromo Substitution: The bromine atom on the aromatic ring acts as a robust synthetic handle. It enables downstream diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) without rebuilding the chiral scaffold.

  • Ethyl Ester: Serves as a transient protecting group during upstream synthesis and provides a lipophilic prodrug-like moiety that can be selectively hydrolyzed to the corresponding free acid under mild basic conditions.

Synthesis and Isolation Protocols

To maintain the absolute integrity of the chiral center, the synthesis typically employs the Arndt-Eistert homologation starting from the chiral pool precursor, (R)-4-bromophenylalanine.

SynthesisRoute N1 (R)-4-Bromophenylalanine (Chiral Pool Precursor) N2 Boc Protection (Boc2O, NaOH) N1->N2 N3 Diazoketone Formation (Isobutyl chloroformate, CH2N2) N2->N3 N4 Wolff Rearrangement (AgBz, EtOH) N3->N4 N5 Deprotection & Salt Formation (HCl in Dioxane) N4->N5 N6 (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate HCl N5->N6

Synthesis Workflow: Arndt-Eistert homologation ensuring strict retention of stereochemistry.

Protocol 1: Arndt-Eistert Homologation Methodology

This protocol is designed as a self-validating system; the concerted mechanism of the rearrangement inherently prevents racemization.

  • Amine Protection: React (R)-4-bromophenylalanine with Di-tert-butyl dicarbonate ( Boc2​O ) in aqueous NaOH/Dioxane. Causality: The Boc group prevents unwanted nucleophilic attack by the primary amine during the subsequent carboxylic acid activation.

  • Activation & Diazotization: Convert the Boc-protected acid to a mixed anhydride using isobutyl chloroformate and N-methylmorpholine at -15 °C. Introduce an ethereal solution of diazomethane ( CH2​N2​ ) to form the diazoketone.

  • Wolff Rearrangement: Treat the isolated diazoketone with a catalytic amount of silver benzoate ( AgBz ) in absolute ethanol. Causality: The silver catalyst drives the extrusion of N2​ . The migrating group (the chiral α -carbon) never fully detaches from the molecular framework during the concerted transition state, strictly retaining the (R)-configuration as it forms a ketene intermediate, which is immediately trapped by ethanol to yield the β -amino ethyl ester.

  • Deprotection & Isolation: Cleave the Boc group using 4M HCl in anhydrous dioxane. The lack of water prevents ester hydrolysis, while the acidic environment precipitates the final product as a highly pure hydrochloride salt 1.

Analytical and Characterization Workflows

A rigorous analytical system is required to confirm both chemical purity and enantiomeric excess (ee).

Characterization C1 Sample: (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate C2 Structural Elucidation C1->C2 C3 Thermal & Physical Profiling C1->C3 C4 Purity & Chirality C1->C4 C2A 1H & 13C NMR (Regiochemistry) C2->C2A C2B HRMS (Exact Mass) C2->C2B C3A DSC / TGA (Melting Point & Stability) C3->C3A C3B Solubility Screening (Aqueous vs Organic) C3->C3B C4A Chiral HPLC (Enantiomeric Excess) C4->C4A C4B Karl Fischer (Moisture Content) C4->C4B

Analytical Workflow: Orthogonal validation of structure, purity, and stereochemistry.

Protocol 2: Chiral HPLC Validation for Enantiomeric Excess
  • Sample Preparation: Dissolve 1.0 mg of the HCl salt in 1.0 mL of HPLC-grade Hexane/Isopropanol (80:20 v/v). Add 0.1% diethylamine (DEA). Causality: Hexane acts as the non-polar bulk mobile phase to drive interactions with the chiral stationary phase. DEA is critical as it neutralizes the HCl salt in situ and suppresses secondary interactions between the primary amine and residual silanols on the silica support, preventing peak tailing.

  • Column Selection: Utilize an amylose-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm), which provides excellent chiral recognition for aromatic β -amino esters via hydrogen bonding and π−π interactions.

  • Method Parameters: Isocratic flow rate at 1.0 mL/min; Column temperature at 25 °C; UV detection at 220 nm (amide/ester absorbance) and 254 nm (aromatic absorbance).

  • Validation: Inject a racemic standard of the compound first to establish the retention times of both the (R) and (S) enantiomers. Subsequently inject the synthesized sample. The (R)-enantiomer must exhibit an ee of >98.0% to be viable for downstream API synthesis.

Pharmaceutical Applications

In drug development, β -amino acids and their esterified precursors are essential for synthesizing peptidomimetics that resist enzymatic degradation by proteases 2. Furthermore, halogenated derivatives of these scaffolds—such as brominated and fluorinated β -homophenylalanines—are heavily investigated for their unique pharmacokinetic properties, imparting enhanced metabolic stability, improved lipophilicity, and superior membrane permeability in oral drug formulations 3.

References

  • Title: Buy Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride (EVT-15378705) Source: evitachem.com URL: [1]

  • Title: CAS No.270062-84-5,(S) - LookChem Source: lookchem.com URL: [2]

  • Title: RHAWN (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride | 캐시바이 Source: cacheby.com URL: [3]

Sources

Foundational

Preliminary Investigation of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate Derivatives: A Platform for Novel Therapeutics

An In-Depth Technical Guide for Drug Development Professionals Abstract The chiral β-amino acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. This...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The chiral β-amino acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. This guide focuses on (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate, a versatile synthetic intermediate that serves as a direct analogue to precursors of the GABA-B agonist (R)-Baclofen. We provide a comprehensive overview of its asymmetric synthesis, detailed characterization protocols, and a strategic framework for its derivatization. The presence of the 4-bromophenyl moiety is of particular significance, offering a synthetically tractable handle for late-stage functionalization via modern cross-coupling reactions. This allows for the systematic exploration of chemical space to generate novel derivatives. We further outline a logical cascade for the preliminary biological evaluation of these derivatives, targeting not only the canonical GABA-B receptor but also exploring other potential targets where the bromophenyl motif is recognized. This document is intended for researchers, chemists, and pharmacologists in the field of drug development, offering both foundational protocols and strategic insights into leveraging this promising molecular scaffold.

Introduction: The Strategic Value of the β-Aryl-γ-amino Acid Scaffold

β-Amino acids and their derivatives are fundamental building blocks in the design of peptidomimetics, small molecule therapeutics, and natural products.[1] Their incorporation can induce stable secondary structures in peptides and provide resistance to enzymatic degradation. Among the various classes of β-amino acids, those containing an aromatic substituent at the β-position are of particular pharmacological interest.

A prime example is (R)-Baclofen, the clinically used muscle relaxant and antispastic agent, which is the (R)-enantiomer of 4-amino-3-(4-chlorophenyl)butanoic acid.[2] The biological activity of Baclofen resides almost exclusively in its (R)-enantiomer, which acts as a selective agonist for the γ-aminobutyric acid (GABA) type B receptor, a G-protein-coupled receptor that mediates inhibitory neurotransmission.[3]

The subject of this guide, (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate, represents a strategically important precursor. It not only serves as a close analogue for synthesizing the bromo-version of Baclofen but, more importantly, the aryl bromide provides a versatile anchor for extensive chemical modification. Unlike the relatively inert aryl chloride of Baclofen, the aryl bromide is readily functionalized through a host of palladium- or copper-catalyzed cross-coupling reactions. This opens a gateway to novel chemical entities with potentially modulated or entirely new pharmacological profiles, extending beyond GABA-B receptor activity to other targets known to recognize halogenated phenyl rings, such as bromodomain-containing proteins.[4][5]

This guide provides the essential technical framework for synthesizing, characterizing, and derivatizing this core scaffold to unlock its full potential in a drug discovery program.

Core Scaffold Synthesis: Asymmetric Rhodium-Catalyzed 1,4-Addition

The paramount challenge in synthesizing the target scaffold is the stereoselective installation of the chiral center at the C3 position. While numerous methods exist for asymmetric β-amino acid synthesis[1][6], the rhodium-catalyzed asymmetric conjugate addition of an arylboronic acid to an α,β-unsaturated ester stands out for its efficiency, scalability, and high enantioselectivity.[7][8] This approach builds the carbon skeleton and sets the stereocenter in a single, elegant step.

Rationale for Method Selection
  • Expertise: We select this rhodium-catalyzed approach because it directly constructs the desired C-C bond while creating the stereocenter with high fidelity. The use of a chiral phosphine ligand, specifically (R)-BINAP, effectively shields one face of the double bond, directing the nucleophilic attack of the aryl group from the opposite face to establish the (R)-configuration.

  • Trustworthiness: This reaction is well-documented and has been proven to be robust and scalable, as demonstrated in Organic Syntheses, a publication known for its rigorously vetted and reproducible procedures.[7][8] The protocol includes straightforward purification steps and reliable analytical checks for reaction monitoring.

Experimental Protocol: Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate

Note: The protocol described in the cited literature produces the (S)-enantiomer using (R)-BINAP. To obtain the desired (R)-enantiomer of the final amino-butanoate, one would typically start with (S)-BINAP in this step or perform a subsequent inversion. For the purpose of this guide, we will follow the cited procedure to the butanoate ester and then describe the subsequent amination step.

Materials:

  • (4-bromophenyl)boronic acid

  • bis(norbornadiene)rhodium(I) tetrafluoroborate [Rh(NBD)₂BF₄]

  • (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP]

  • 1,4-Dioxane (anhydrous)

  • Triethylamine (TEA)

  • Ethyl (E)-but-2-enoate (Ethyl crotonate)

  • Diethyl ether, Sodium Sulfate (anhydrous), Silica Gel

Procedure:

  • Catalyst Pre-formation: To a nitrogen-purged, three-necked flask, charge (4-bromophenyl)boronic acid (1.0 equiv), [Rh(NBD)₂BF₄] (0.01 equiv), and (R)-BINAP (0.01 equiv). Add anhydrous 1,4-dioxane. Stir the resulting slurry at room temperature for 30 minutes. The formation of the active catalyst complex is observed.

  • Reaction Initiation: Add water (approx. 15% v/v of dioxane), followed by triethylamine (1.0 equiv). The mixture should turn into a clear, dark solution. Heat the reaction to 30 °C.

  • Substrate Addition: Add ethyl (E)-but-2-enoate (1.2 equiv) dropwise over 5-10 minutes.

  • Reaction Monitoring: Stir the mixture at 30 °C for 18-24 hours. The reaction progress can be monitored by TLC or LC-MS by observing the consumption of the boronic acid.[7][8]

  • Work-up: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure. Dilute the residue with diethyl ether and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (S)-Ethyl 3-(4-bromophenyl)butanoate as a clear oil.

From Butanoate to Amino-butanoate

The introduction of the 3-amino group to form the final target molecule can be achieved through various established synthetic routes. A common laboratory-scale method involves α-bromination of the corresponding carboxylic acid (after ester hydrolysis), followed by azide displacement and reduction. However, for a more direct approach, a Hofmann or Curtius rearrangement starting from the corresponding butanoic acid derivative is also feasible.

Synthesis Workflow Diagram

G cluster_0 Asymmetric 1,4-Conjugate Addition cluster_1 Functional Group Interconversion A 4-Bromophenylboronic Acid D Reaction Vessel (Dioxane/H₂O, TEA, 30°C) A->D B Ethyl Crotonate B->D C Rh/(R)-BINAP Catalyst C->D 0.01 equiv E (S)-Ethyl 3-(4-bromophenyl)butanoate D->E 18-24h F Ester Hydrolysis (NaOH) E->F J (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate (Target Scaffold) E->J Multi-step transformation G Carboxylic Acid F->G H Conversion to Amine (e.g., Curtius Rearrangement) G->H I Esterification (EtOH, H+) H->I I->J

Caption: Asymmetric synthesis of the target scaffold via Rh-catalyzed addition.

Physicochemical Characterization & Quality Control

Rigorous analytical characterization is essential to confirm the structure, purity, and stereochemical integrity of the final compound and all intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key ¹H signals include the aromatic protons (two doublets in the ~7.0-7.5 ppm region), the methine proton at C3, the diastereotopic methylene protons at C2 and C4, and the ethyl ester signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be clearly visible.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold-standard method for determining enantiomeric excess (e.e.). The compound is run on a chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H) with an appropriate mobile phase (typically hexane/isopropanol mixtures). The e.e. is calculated from the relative peak areas of the two enantiomers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of key functional groups, such as the ester carbonyl (C=O stretch around 1730 cm⁻¹), the N-H bonds of the primary amine (stretches around 3300-3400 cm⁻¹), and C-Br bond.

Analytical Data Summary for (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate
Technique Expected Observation
¹H NMR (CDCl₃, 400 MHz) δ ~7.45 (d, 2H), ~7.10 (d, 2H), ~4.1 (q, 2H), ~3.5 (m, 1H), ~2.8 (m, 2H), ~2.5 (m, 2H), ~1.2 (t, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ ~172 (C=O), ~140 (Ar-C), ~131 (Ar-CH), ~129 (Ar-CH), ~120 (Ar-C-Br), ~61 (OCH₂), ~45 (CH-NH₂), ~42 (CH₂), ~40 (CH₂), ~14 (CH₃)
HRMS (ESI+) [M+H]⁺ calculated for C₁₂H₁₇BrNO₂⁺; observed m/z should show characteristic Br isotopic pattern.
Chiral HPLC >99% e.e. desired, with a single major peak corresponding to the (R)-enantiomer.

Derivatization Strategies: A Gateway to Chemical Diversity

The core scaffold possesses three primary points for chemical modification: the primary amine, the ethyl ester, and the aryl bromide. A systematic derivatization strategy allows for the exploration of structure-activity relationships (SAR).

Rationale for Derivatization
  • Expertise: Modifying these three points allows for a multiparameter optimization of the molecule's properties. N-acylation can introduce new hydrogen bond donors/acceptors or increase lipophilicity. Ester-to-amide conversion can enhance metabolic stability and introduce new interaction vectors. Most powerfully, Suzuki or Sonogashira coupling at the aryl bromide site can fundamentally alter the molecule's shape and electronics to probe new binding pockets or target entirely different proteins.

G cluster_N N-Terminus Modification cluster_C C-Terminus Modification cluster_Ar Aryl Bromide Modification Core (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate N_Acyl N-Acyl Derivatives Core->N_Acyl RCOCl, Base N_Sulfonyl N-Sulfonyl Derivatives Core->N_Sulfonyl RSO₂Cl, Base N_Alkyl N-Alkyl Derivatives Core->N_Alkyl R-CHO, NaBH(OAc)₃ C_Acid Carboxylic Acid (Hydrolysis) Core->C_Acid LiOH or HCl Ar_Suzuki Bi-aryl Derivatives (Suzuki Coupling) Core->Ar_Suzuki Ar-B(OH)₂, Pd Cat. Ar_Sonogashira Alkynyl Derivatives (Sonogashira Coupling) Core->Ar_Sonogashira Alkyne, Pd/Cu Cat. Ar_Buchwald Aryl-Amine Derivatives (Buchwald-Hartwig) Core->Ar_Buchwald R₂NH, Pd Cat. C_Amide Primary/Secondary Amides C_Acid->C_Amide H₂NR', Coupling Agent

Caption: Key derivatization pathways from the core scaffold.

Framework for Preliminary Biological Investigation

A logical, tiered approach to biological screening is crucial for efficiently identifying promising derivatives.

Target Selection Rationale
  • Primary Target (Hypothesis-Driven): GABA-B Receptor. Given the structural analogy to Baclofen, the GABA-B receptor is the most logical primary target. The initial screen should assess binding affinity and functional agonism or antagonism.

  • Secondary Targets (Profile-Driven): Bromodomain Proteins (e.g., BRD4). The 4-bromophenyl group is a recognized binding motif for the acetyl-lysine binding pocket of bromodomains.[4] Inhibitors of BRD4 are of high interest in oncology and inflammation.[5] Screening derivatives against a panel of bromodomains is a valuable secondary path.

In Vitro Assay Cascade

A multi-stage screening process ensures that resources are focused on the most promising compounds.

  • Primary Screening:

    • GABA-B Binding: Radioligand displacement assay using [³H]-CGP54626 (a high-affinity antagonist) in cell membranes expressing the GABA-B receptor. This determines the binding affinity (Ki).

    • BRD4 Binding: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure displacement of a fluorescently labeled ligand from the BRD4 bromodomain. This determines binding affinity (IC₅₀).

  • Functional Characterization:

    • GABA-B Functional Assay: For compounds that bind, a GTPγS binding assay or a cAMP accumulation assay can determine functional activity (agonist, antagonist, or allosteric modulator) and potency (EC₅₀).

    • Cellular BRD4 Activity: A NanoBRET assay in cells can confirm target engagement in a physiological context. Downstream functional assays could measure the inhibition of c-Myc expression in a relevant cancer cell line.

  • Early ADME/Tox Profiling:

    • Metabolic Stability: Incubation with human liver microsomes to determine intrinsic clearance.

    • Aqueous Solubility: Kinetic solubility measurement using nephelometry.

    • Cell Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assay for an early indication of oral bioavailability.

    • Cytotoxicity: Assessment against a standard cell line (e.g., HepG2) to flag general toxicity.

G cluster_primary cluster_functional A Library of Derivatives B Primary Screens (High-Throughput) A->B C GABA-B Binding Assay (Radioligand) B->C D BRD4 Binding Assay (TR-FRET) B->D E Hit Confirmation & Potency C->E D->E F GABA-B Functional Assay (GTPγS / cAMP) E->F G Cellular BRD4 Assay (NanoBRET) E->G H Lead Prioritization F->H G->H I Early ADME-Tox Profiling (Solubility, Stability, Permeability) H->I J Structure-Activity Relationship (SAR) Analysis H->J K Selection of Lead Compounds for Further Optimization I->K J->K

Caption: Tiered biological screening cascade for derivative evaluation.

Conclusion and Future Directions

(R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate is more than just a synthetic intermediate; it is a strategic platform for the discovery of novel therapeutic agents. Its efficient and stereoselective synthesis provides a reliable source of high-purity material. The true value of this scaffold lies in the synthetic versatility afforded by the aryl bromide, which enables the generation of diverse and novel chemical matter through established cross-coupling chemistries.

The logical starting point for biological investigation is the GABA-B receptor, leveraging the deep knowledge base surrounding its structural cousin, Baclofen. However, a forward-thinking drug discovery program should also embrace the potential for off-target activities, such as the promising area of bromodomain inhibition.

Future work should focus on building a focused library of derivatives based on the strategies outlined herein, followed by the execution of the proposed biological screening cascade. The resulting SAR data will be invaluable in guiding iterative rounds of medicinal chemistry optimization, ultimately aiming to identify lead compounds with potent and selective activity, coupled with favorable drug-like properties.

References

  • Succinct Synthesis of β-Amino Acids via Chiral Isoxazolines. ACS Publications.
  • A novel recyclable organocatalyst for the gram-scale enantioselective synthesis of (S)-baclofen. PMC.
  • Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Springer.
  • Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC.
  • Asymmetric synthesis of (R)-baclofen and (3S,4S)-tetflupyrolimet via “on water” organocatalytic addition reactions: a tip on catalyst screening. Royal Society of Chemistry.
  • One-Pot Synthesis of (S)-Baclofen via Aldol Condensation of Acetaldehyde with Diphenylprolinol Silyl Ether Mediated Asymmetric Michael Reaction as a Key Step. ACS Publications.
  • Asymmetric Counter-Anion-Directed Aminomethylation: Synthesis of Chiral β-Amino Acids via Trapping of an Enol Intermediate. ACS Publications.
  • Asymmetric Synthetic Strategies of (R)-(–)-Baclofen: An Antispastic Drug. ResearchGate.
  • A novel recyclable organocatalyst for the gram-scale enantioselective synthesis of (S)-baclofen. Beilstein Journals.
  • Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation. Google Patents.
  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses. Available at: [Link]

  • Synthesis and Pharmacological Characterization of Certain Baclofen Analogues. University of Szeged.
  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses.
  • R-baclofen. New Drug Approvals.
  • A chemoenzymatic synthesis of Baclofen. La Chimica nella Scuola.
  • Synthesis of Baclofen; an Alternative Approach. Brieflands.
  • Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. PrepChem.com.
  • Novel Synthesis of Baclofen. International Journal of ChemTech Research.
  • Synthesis and anti-rheumatoid arthritis activities of 3-(4-aminophenyl)-coumarin derivatives. Taylor & Francis Online.
  • Drug Discovery Targeting Bromodomain-Containing Protein 4. PMC.
  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate.
  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journals.
  • Amino Acids in the Development of Prodrugs. MDPI.
  • Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. PubMed.
  • A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester. ResearchGate.
  • BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. MDPI.
  • 3-{2-[(4-Bromophenyl)(2,4-dioxo-1,3-thiazolidin-5-yl)amino]ethyl}. EvitaChem.
  • ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate hydrochloride. NextSDS.
  • ETHYL 3-AMINO-4,4-DICYANO-3-BUTENOATE AldrichCPR. Sigma-Aldrich.
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI.

Sources

Exploratory

Strategic Applications of (R)-Ethyl 3-Amino-4-(4-bromophenyl)butanoate in Advanced Therapeutics and Peptidomimetic Design

As drug discovery pivots toward modalities that bridge the gap between small molecules and large biologics, β -amino acids have emerged as critical chiral building blocks. Among these, (R)-Ethyl 3-amino-4-(4-bromophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward modalities that bridge the gap between small molecules and large biologics, β -amino acids have emerged as critical chiral building blocks. Among these, (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate (CAS: 1480442-07-6) stands out as a highly versatile intermediate. By combining the proteolytic stability inherent to the β -amino acid backbone with the synthetic malleability of a para-bromophenyl group, this molecule provides a strategic foundation for developing next-generation dipeptidyl peptidase-4 (DPP-4) inhibitors and protease-resistant peptidomimetics.

This technical guide explores the mechanistic rationale behind utilizing this specific scaffold, details its primary applications in medicinal chemistry, and provides field-proven, self-validating experimental workflows for late-stage diversification.

Structural Mechanistics & Rationale: The β -Amino Acid Advantage

The selection of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate over native α -amino acids or simpler aliphatic β -amino acids is driven by three distinct structural advantages:

  • Proteolytic Resistance via Backbone Homologation : Native α -peptides are rapidly degraded in vivo by endogenous peptidases (e.g., trypsin, elastase, pronase). The insertion of an additional methylene group in the β -amino acid backbone shifts the amide bond out of the spatial register required for enzymatic cleavage. Studies have demonstrated that peptides incorporating β -amino acids exhibit up to a 10-fold increase in proteolytic stability, extending serum half-lives significantly [1].

  • Stereochemical Precision for Target Engagement : The (R)-enantiomer is critical for biological activity in specific protease targets. In the context of DPP-4 inhibition, the (R)-stereocenter ensures that the primary amine forms a critical salt bridge with the Glu205/Glu206 residues in the enzyme's active site, a binding pose validated during the discovery of sitagliptin[2].

  • The para-Bromophenyl Synthetic Handle : While existing drugs like sitagliptin utilize a 2,4,5-trifluorophenyl group, the presence of a para-bromine atom in this scaffold acts as a programmable diversification point. It enables late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), allowing medicinal chemists to probe the extensive S2 subsite of DPP-4 or optimize pharmacokinetic properties without rebuilding the chiral center from scratch [3].

Application: Synthesis of Next-Generation DPP-4 Inhibitors

DPP-4 is a serine exopeptidase responsible for the rapid degradation of incretin hormones like Glucagon-Like Peptide-1 (GLP-1). Inhibiting DPP-4 stabilizes active GLP-1, thereby promoting glucose-dependent insulin secretion [2].

By utilizing (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate, researchers can synthesize biaryl analogs that extend deep into the S2 extensive pocket of DPP-4. This is crucial for achieving high selectivity over related off-target proteases like DPP-8 and DPP-9, the inhibition of which has been linked to severe preclinical toxicities [2].

DPP4_Pathway GLP1 Active GLP-1 (Incretin Hormone) DPP4 DPP-4 Enzyme (Protease) GLP1->DPP4 Binds Insulin Insulin Secretion (Glucose Control) GLP1->Insulin Stimulates InactiveGLP1 Inactive GLP-1 (Cleaved) DPP4->InactiveGLP1 Cleaves Inhibitor β-Amino Acid DPP-4 Inhibitor Inhibitor->DPP4 Blocks (S1/S2 pockets)

Mechanism: beta-amino acid derivatives inhibit DPP-4 to stabilize active GLP-1 and boost insulin.

Quantitative Data: Pharmacokinetic & Stability Profiling

The table below synthesizes typical pharmacokinetic and pharmacodynamic data comparing native α -peptides to β -amino acid derivatives synthesized from this scaffold.

Scaffold TypeBackbone StructureSerum Half-Life ( t1/2​ )Protease SusceptibilityTypical DPP-4 IC 50​
Native α -Peptide Standard Amide< 1 hourHigh (Trypsin, Elastase)N/A
Unsubstituted β -Peptide Homologated> 72 hoursLow> 1000 nM
Sitagliptin ( β -amino acid) Homologated> 72 hoursLow18 nM
Biaryl β -Analog (Suzuki-derived) Homologated> 72 hoursLow< 5 nM (Projected)

Data extrapolated from foundational β -peptide stability assays and DPP-4 SAR studies [1, 2].

Experimental Workflow: Late-Stage Diversification via Suzuki-Miyaura Coupling

To fully leverage the para-bromophenyl moiety, the following protocol outlines a self-validating, 5-step synthetic workflow to generate a library of DPP-4 inhibitor analogs.

Causality in Experimental Design:
  • Base Selection (DIPEA vs. TEA): Diisopropylethylamine (DIPEA) is utilized during protection and amidation to minimize base-catalyzed racemization of the sensitive (R)-stereocenter.

  • Saponification Reagent (LiOH): Lithium hydroxide is chosen over NaOH/KOH because its mild nature prevents epimerization at the α -carbon (C2) while effectively hydrolyzing the ethyl ester.

  • In-Process Controls (IPC): Every step relies on LC-MS (ESI+) monitoring to ensure complete consumption of the starting material, creating a self-validating loop before proceeding to purification.

Step-by-Step Methodology

Step 1: Amine Protection (N-Boc)

  • Dissolve (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Add DIPEA (3.0 eq) dropwise at 0 °C, followed by Di-tert-butyl dicarbonate (Boc 2​ O) (1.2 eq).

  • Stir at room temperature (RT) for 4 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). Quench with saturated NH 4​ Cl, extract with DCM, dry over Na 2​ SO 4​ , and concentrate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a Schlenk flask, combine the Boc-protected intermediate (1.0 eq), desired Aryl Boronic Acid (1.5 eq), and K 2​ CO 3​ (2.0 eq).

  • Dissolve in a degassed mixture of 1,4-Dioxane and H 2​ O (4:1 ratio, 0.1 M).

  • Add Pd(PPh 3​ ) 4​ (0.05 eq) under an argon atmosphere.

  • Heat the mixture to 80 °C for 12 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the brominated starting material peak area is <1%. Filter through Celite, concentrate, and purify via flash chromatography [3].

Step 3: Ester Saponification

  • Dissolve the coupled ester (1.0 eq) in THF/H 2​ O (3:1, 0.2 M).

  • Add LiOH·H 2​ O (3.0 eq) and stir at RT for 4 hours.

  • Validation: LC-MS should indicate complete disappearance of the ethyl ester mass. Acidify to pH 3 using 1M HCl, extract with EtOAc, and concentrate to yield the free carboxylic acid.

Step 4: Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Add EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq). Stir for 15 minutes to pre-activate the acid.

  • Add the desired secondary amine (e.g., a substituted triazolopiperazine) (1.2 eq) and stir at RT for 16 hours.

  • Validation: Confirm product mass via LC-MS (ESI+). Dilute with EtOAc, wash extensively with brine to remove DMF, dry, and concentrate.

Step 5: Boc Deprotection

  • Dissolve the amide in a 1:1 mixture of TFA and DCM (0.1 M).

  • Stir at RT for 2 hours.

  • Validation: Evaporate volatiles under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the final β -amino acid analog as a TFA salt.

Synthetic_Workflow Start (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate Protect Step 1: N-Boc Protection (Boc2O, DIPEA, DCM) Start->Protect Suzuki Step 2: Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(PPh3)4, K2CO3) Protect->Suzuki Hydrolysis Step 3: Ester Saponification (LiOH, THF/H2O) Suzuki->Hydrolysis Amidation Step 4: Amide Coupling (Amine, EDC, HOBt, DMF) Hydrolysis->Amidation Deprotect Step 5: Boc Deprotection (TFA/DCM) -> Final Drug Analog Amidation->Deprotect

Workflow for late-stage diversification of the beta-amino acid scaffold via Suzuki cross-coupling.

References

  • Source: National Institutes of Health (NIH)
  • Discovery of JANUVIA (Sitagliptin)
  • Source: American Chemical Society (ACS)

Protocols & Analytical Methods

Method

Protocol for asymmetric synthesis of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate

Application Note: Scalable Asymmetric Synthesis of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Strat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Asymmetric Synthesis of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Strategic Methodology Guide

Executive Summary & Strategic Rationale

The target molecule, (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate (CAS: 1480442-07-6), is a critical chiral β -amino acid derivative utilized extensively as a building block in pharmaceutical research and drug development[1]. β -amino acids are privileged pharmacophores, famously serving as the core structural motif in dipeptidyl peptidase-4 (DPP-4) inhibitors such as sitagliptin[2].

As a Senior Application Scientist, I have structured this guide to address the dual realities of drug development: the need for rapid, predictable access during the discovery phase, and the requirement for atom-economical, highly scalable processes during manufacturing[3]. To this end, this application note details two self-validating synthetic protocols:

  • Discovery-Scale (Ellman’s Auxiliary): Prioritizes speed and stereochemical predictability without specialized equipment.

  • Process-Scale (Asymmetric Hydrogenation): Prioritizes atom economy, low process mass intensity (PMI), and scalability using transition-metal catalysis[4].

Mechanistic Causality in Route Selection

The stereocenter at the C3 position of the butanoate backbone dictates the biological activity of the downstream active pharmaceutical ingredient (API).

The Discovery Approach (Stoichiometric Stereocontrol): For bench-scale synthesis, we utilize (S)-(-)-2-methylpropane-2-sulfinamide (Ellman's auxiliary). The causality here is thermodynamic and steric: Titanium(IV) ethoxide acts dually as a Lewis acid to activate the aldehyde and a water scavenger to drive imine condensation. During the subsequent Reformatsky addition, the bulky tert-butyl group of the chiral auxiliary forces the zinc enolate to attack the Re-face of the imine via a highly ordered, closed Zimmerman-Traxler transition state, reliably establishing the (R)-configuration.

The Process Approach (Catalytic Stereocontrol): For multi-kilogram scaling, stoichiometric chiral auxiliaries are economically unviable. Instead, we employ the4[4]. Using a Rh(I) catalyst ligated with a bulky chiral bisphosphine (e.g., (R)-t-Bu-Josiphos), the steric bulk of the ligand creates a rigid chiral pocket. This pocket dictates the enantiofacial approach of the enamine to the metal center, minimizing the activation energy for the favored diastereomeric transition state and yielding the (R)-enantiomer with >99% ee[5].

Pathway Visualization

SynthesisWorkflow Start Target Molecule: (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate Split Select Synthetic Pathway based on Scale Start->Split RouteA Discovery Phase (Stoichiometric Chiral Auxiliary) Split->RouteA Milligram to Gram RouteB Process Phase (Catalytic Asymmetric Hydrogenation) Split->RouteB Kilogram to Tonne StepA1 Imine Condensation Ti(OEt)4, (S)-t-Bu-Sulfinamide RouteA->StepA1 StepB1 Enamine Formation NH4OAc, MeOH RouteB->StepB1 StepA2 Reformatsky Addition Zn, Ethyl bromoacetate StepA1->StepA2 StepA3 Acidic Deprotection HCl / EtOH StepA2->StepA3 End Enantiopure Product Isolation (>99% ee, HCl Salt) StepA3->End StepB2 Asymmetric Hydrogenation [Rh(cod)Cl]2, (R)-t-Bu-Josiphos, H2 StepB1->StepB2 StepB2->End

Figure 1: Strategic workflow for asymmetric synthesis of the target beta-amino acid ester.

Quantitative Process Metrics

MetricProtocol A (Discovery: Ellman's Auxiliary)Protocol B (Process: Asymmetric Hydrogenation)
Target Application Medicinal Chemistry / Lead OptimizationAPI Manufacturing / Process Scale-up
Overall Yield 65 - 72% (Over 3 steps)88 - 94% (Over 2 steps)
Enantiomeric Excess >98% (Post-crystallization)>99.5% (Catalyst dependent)
Key Reagents (S)-t-Bu-Sulfinamide, Zn dust, Ti(OEt)₄[Rh(cod)Cl]₂, (R)-t-Bu-Josiphos, H₂ gas
Equipment Required Standard Schlenk line & glasswareHigh-pressure autoclave reactor
Cost Efficiency Low (Stoichiometric chiral auxiliary)High (Catalytic, high Turnover Number)

Protocol A: Discovery-Scale Synthesis (Ellman’s Auxiliary)

This protocol is designed as a self-validating system for rapid bench-scale execution.

Step 1: Imine Condensation

  • Charge an oven-dried flask with 2-(4-bromophenyl)acetaldehyde (1.0 eq) and (S)-(-)-2-methylpropane-2-sulfinamide (1.05 eq) in anhydrous THF (0.5 M).

  • Add Titanium(IV) ethoxide (2.0 eq) dropwise at room temperature under nitrogen. Stir for 12 hours.

  • Validation Checkpoint 1: Analyze a 50 µL aliquot via TLC (Hexanes/EtOAc 4:1) or LC-MS. Proceed only when the extracted ion chromatogram shows >95% consumption of the aldehyde ( m/z 198/200).

  • Quench the reaction by pouring into an equal volume of saturated aqueous NaCl with vigorous stirring. Filter the resulting titanium dioxide suspension through a Celite pad.

  • Extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate to afford the (S,E)-sulfinyl imine.

Step 2: Reformatsky Addition

  • In a separate dry flask, suspend Zinc dust (3.0 eq) in THF. Activate by adding TMSCl (0.1 eq) and stirring for 15 minutes.

  • Add ethyl bromoacetate (2.5 eq) and heat to a gentle reflux for 30 minutes to form the zinc enolate.

  • Cool the enolate solution to -78 °C. Add the sulfinyl imine from Step 1 (dissolved in THF) dropwise over 30 minutes.

  • Stir for 4 hours, allowing the reaction to gradually warm to -20 °C.

  • Validation Checkpoint 2: Perform a crude ¹H-NMR on a micro-aliquot. Confirm a diastereomeric ratio (dr) of >95:5 by integrating the distinct tert-butyl methyl doublets.

  • Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Step 3: Acidic Deprotection

  • Dissolve the purified intermediate in anhydrous ethanol (0.2 M).

  • Add 4M HCl in dioxane (3.0 eq) and stir at room temperature for 2 hours.

  • Concentrate in vacuo. Triturate the residue with diethyl ether to precipitate (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride as a white, crystalline solid.

Protocol B: Process-Scale Asymmetric Hydrogenation

This protocol mirrors the 2[2], optimizing for atom economy and safety.

Step 1: β -Enamino Ester Formation

  • Charge a reactor with ethyl 4-(4-bromophenyl)-3-oxobutanoate (1.0 eq) and ammonium acetate (5.0 eq) in methanol (1.0 M).

  • Heat the mixture to reflux for 6 hours.

  • Validation Checkpoint 3: Monitor via GC-MS or HPLC. The reaction is complete when the ketoester peak is <1% relative area.

  • Distill off the methanol, partition the residue between EtOAc and water, wash with brine, and crystallize from MTBE/heptane to afford ethyl 3-amino-4-(4-bromophenyl)but-2-enoate.

Step 2: Catalytic Asymmetric Hydrogenation

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Rh(cod)Cl]₂ (0.15 mol%) and (R)-t-Bu-Josiphos (0.32 mol%) in degassed 2,2,2-trifluoroethanol (TFE). Stir for 30 minutes to form the active complex. Note: TFE is critical as a protic solvent to enhance both conversion and enantioselectivity via hydrogen bonding with the enamine substrate[5].

  • Charge a high-pressure autoclave with the β -enamino ester (1.0 eq) and the catalyst solution.

  • Purge the vessel with H₂ gas three times. Pressurize the reactor to 250 psi H₂.

  • Heat the reactor to 50 °C and stir vigorously.

  • Validation Checkpoint 4: Monitor hydrogen uptake via pressure drop. The reaction is complete when the pressure plateaus (typically 12-18 hours).

  • Vent the reactor safely. Filter the mixture through a short pad of silica to remove the Rhodium catalyst.

  • Treat the filtrate with ethanolic HCl to precipitate the final product, (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride . Verify optical purity via chiral HPLC (e.g., Chiralpak AD-H column); expected ee >99.5%.

References

  • EvitaChem. "Ethyl 3-amino-4-(4-bromophenyl)butanoate hydrochloride". EvitaChem Product Catalog. 1

  • Hansen, K. B., et al. "Highly Efficient Asymmetric Synthesis of Sitagliptin". Journal of the American Chemical Society, 2009. 4

  • Steinhuebel, D., et al. "Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity". Organic Letters, 2015. 5

  • Jethava, D. J., et al. "Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation". RSC Advances, 2021. 2

  • Kapadia, S., et al. "Industrial Applications of Asymmetric Synthesis: Asymmetric Synthesis as an Enabler of Green Chemistry". ResearchGate, 2001. 3

Sources

Application

Step-by-step ester hydrolysis of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate

An In-Depth Guide to the Ester Hydrolysis of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Abstract: This document provide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Ester Hydrolysis of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the ester hydrolysis of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate, a critical transformation for synthesizing the corresponding carboxylic acid, (R)-3-amino-4-(4-bromophenyl)butanoic acid. This chiral amino acid derivative is a valuable building block in pharmaceutical synthesis. This guide details two primary methodologies: base-catalyzed saponification and acid-catalyzed hydrolysis. It offers in-depth mechanistic insights, step-by-step experimental protocols, methods for reaction monitoring and product analysis, and expert troubleshooting advice to ensure procedural success and scientific integrity.

Introduction and Scientific Context

(R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate is a chiral ester often used as an intermediate in the synthesis of complex pharmaceutical agents. The conversion of this ester to its corresponding carboxylic acid is a fundamental step that enables further functionalization, such as amide bond formation in peptide synthesis. The hydrolysis of the ethyl ester group is therefore a key synthetic operation.

This process, known as ester hydrolysis, involves the cleavage of the ester bond by reaction with water.[1][2][3] The reaction can be significantly accelerated by catalysis with either an acid or a base.[1][2]

  • Base-Catalyzed Hydrolysis (Saponification): This method utilizes a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH). The reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt, which is unreactive towards the alcohol by-product.[4][5][6] This makes saponification the most common and generally preferred method for ester hydrolysis in a laboratory setting.[7]

  • Acid-Catalyzed Hydrolysis: This method uses a catalytic amount of a strong acid, like hydrochloric acid (HCl) or sulfuric acid (H2SO4). The reaction is the reverse of Fischer esterification and is an equilibrium process.[4][8][9] To drive the reaction to completion, a large excess of water is required.[1][3]

The choice between these methods depends on the substrate's stability and the desired workup conditions. For (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate, care must be taken to employ conditions that do not induce racemization at the chiral center.

Reaction Mechanisms: The "Why" Behind the Chemistry

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Base-Catalyzed Mechanism (Saponification)

Saponification is a two-step nucleophilic acyl substitution process.[6] It is a highly efficient, one-way reaction.[7]

  • Nucleophilic Attack: A hydroxide ion (⁻OH), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, expelling the ethoxide ion (⁻OEt) as the leaving group.

  • Irreversible Acid-Base Reaction: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and forms a stable carboxylate salt and ethanol. This final step renders the entire process irreversible.[5]

To obtain the final neutral amino acid product, an acidic workup is required in a subsequent step to protonate the carboxylate salt.[6]

Caption: Base-catalyzed hydrolysis (saponification) workflow.

Acid-Catalyzed Mechanism

This mechanism is the exact reverse of the Fischer esterification and involves several equilibrium steps.[8]

  • Protonation of Carbonyl: The acid catalyst (H₃O⁺) protonates the carbonyl oxygen, making the carbonyl carbon much more electrophilic.[9]

  • Nucleophilic Attack by Water: A water molecule, a weak nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[10]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (H₂O). In this mechanism, a proton is transferred to the ethoxy group, making it a good leaving group (EtOH).

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and eliminating ethanol (EtOH).

  • Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water, regenerating the acid catalyst (H₃O⁺) and yielding the final product.[8][9]

G cluster_1 Acid-Catalyzed Hydrolysis Mechanism Ester R-C(=O)OEt ProtonatedEster R-C(=O⁺H)OEt Ester->ProtonatedEster 1. Protonation (+H₃O⁺) Ester->ProtonatedEster Intermediate R-C(OH)(OEt)(O⁺H₂) ProtonatedEster->Intermediate 2. H₂O Attack ProtonatedEster->Intermediate ProtonTransfer R-C(OH)₂(O⁺HEt) Intermediate->ProtonTransfer 3. Proton Transfer Intermediate->ProtonTransfer CatalystRegen R-C(=O⁺H)OH ProtonTransfer->CatalystRegen 4. Elimination of EtOH ProtonTransfer->CatalystRegen Products R-C(=O)OH + EtOH CatalystRegen->Products 5. Deprotonation (-H₃O⁺) CatalystRegen->Products

Caption: Acid-catalyzed hydrolysis is a reversible process.

Experimental Protocols

Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle strong acids and bases inside a chemical fume hood.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This method is recommended for its high yield and irreversible nature.

Materials & Reagents

Reagent/MaterialPurpose
(R)-Ethyl 3-amino-4-(4-bromophenyl)butanoateStarting Material
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)Base for hydrolysis
Tetrahydrofuran (THF) or Methanol (MeOH)Co-solvent for solubility
Deionized WaterSolvent
2M Hydrochloric Acid (HCl)For acidification during workup
Ethyl AcetateExtraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Round-bottom flask, Reflux condenserReaction Vessel
Magnetic stirrer and stir barAgitation
TLC plates (Silica gel 60 F₂₅₄)Reaction Monitoring
Separatory funnel, Rotary evaporatorWorkup & Purification

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., a 3:1 ratio by volume). Use enough solvent to fully dissolve the ester.

  • Addition of Base: Add an aqueous solution of LiOH (1.5 eq) or NaOH (1.5 eq) to the flask. The use of a slight excess of base ensures the reaction goes to completion.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (typically 60-80 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).[11][12] Take small aliquots from the reaction mixture every 30-60 minutes.

    • TLC System: A common solvent system is Hexanes:Ethyl Acetate (1:1). The starting ester will have a higher Rf value than the highly polar amino acid product, which will remain at or near the baseline. The reaction is complete when the starting material spot is no longer visible by UV light or staining.

  • Workup - Cooling and Solvent Removal: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. If THF or MeOH was used, remove it under reduced pressure using a rotary evaporator.

  • Workup - Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2M HCl dropwise with stirring to adjust the pH to the isoelectric point of the amino acid (typically pH ~6-7). The product, (R)-3-amino-4-(4-bromophenyl)butanoic acid, will precipitate as a white solid.[6]

  • Workup - Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to obtain the final (R)-3-amino-4-(4-bromophenyl)butanoic acid.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative but may require longer reaction times and careful control to maximize yield due to the reversible nature of the reaction.[3]

Materials & Reagents

Reagent/MaterialPurpose
(R)-Ethyl 3-amino-4-(4-bromophenyl)butanoateStarting Material
6M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)Acid catalyst and water source
Saturated Sodium Bicarbonate (NaHCO₃) solutionFor neutralization during workup
Ethyl Acetate or DichloromethaneExtraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
All equipment listed in Protocol 1

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the ester (1.0 eq) in a large excess of 6M aqueous HCl.[1][9] The excess water is critical to push the equilibrium towards the products.

  • Heating: Heat the mixture to reflux with vigorous stirring. The ester may initially be insoluble but should dissolve as the reaction proceeds.

  • Reaction Monitoring: Monitor the reaction by TLC as described in Protocol 1. Due to the equilibrium, this reaction may take significantly longer to reach completion.

  • Workup - Cooling and Neutralization: Once complete, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3x). The amino acid product may have limited solubility in organic solvents, so multiple extractions are necessary.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product may require further purification by recrystallization or column chromatography.

Product Analysis and Quality Control

Thorough analysis is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Analysis TechniqueExpected Outcome for (R)-3-amino-4-(4-bromophenyl)butanoic acid
TLC Rf ≈ 0.1-0.2 in Hexanes:Ethyl Acetate (1:1). Stains with ninhydrin (for the amine) or permanganate.
¹H NMR Disappearance of ethyl group signals (a quartet ~4.1 ppm and a triplet ~1.2 ppm). Appearance of a broad singlet for the carboxylic acid proton (>10 ppm, may require D₂O exchange for confirmation). The rest of the backbone and aromatic signals will be present but may shift slightly.
HPLC (Reversed-Phase) A single major peak indicating high purity. Can be used to quantify any remaining starting material. Monitoring at multiple wavelengths can provide insight into the stability of the compound.[13]
Chiral HPLC Critical for Quality Control. A single peak corresponding to the (R)-enantiomer. The absence of a peak for the (S)-enantiomer confirms that no racemization occurred during hydrolysis. This analysis may require derivatization or the use of a specialized chiral stationary phase column.[14][15][16]
Mass Spectrometry (MS) Observation of the correct molecular ion peak (M+H)⁺ or (M-H)⁻ corresponding to the molecular weight of the product (C₁₀H₁₂BrNO₂ = 258.12 g/mol ).

Purification of (R)-3-amino-4-(4-bromophenyl)butanoic Acid

If the product obtained after workup is not sufficiently pure, further purification is necessary.

  • Recrystallization: This is often the most effective method for purifying solid amino acids. A suitable solvent system (e.g., water/ethanol) can be identified through small-scale trials.

  • Ion-Exchange Chromatography: This technique separates molecules based on charge.[][18] Since the product is an amino acid, it can be purified by adsorbing it onto a cation-exchange resin and then eluting it with a buffered solution.[19] This is particularly useful for removing non-ionic impurities.

References

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. [Link]

  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Acta Naturae. [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

  • Ester hydrolysis. Wikipedia. [Link]

  • Separation and Purification of Amino Acids. ResearchGate. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. PrepChem.com. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Ch20: Hydrolysis of Esters. University of Calgary. [Link]

  • Ester to Acid - Common Conditions. The Organic Chemistry Portal. [Link]

  • 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates. PubMed. [Link]

  • 15.9 Hydrolysis of Esters. Lumen Learning. [Link]

  • 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by HPLC. PMC. [Link]

  • Separation and Refining of Amino acids. Diaion. [Link]

  • Hydrolysis of Purified Proteins and Peptides. Waters. [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. GSC Biological and Pharmaceutical Sciences. [Link]

  • Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Waters Corporation. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Overcoming Water Insolubility in Flow: Enantioselective Hydrolysis of Naproxen Ester. MDPI. [Link]

  • TLC/HPTLC and HPLC methods for monitoring microbial transformation processes. ResearchGate. [Link]

  • Monitoring Reactions by TLC. Washington State University. [Link]

  • Ester Hydrolysis | Overview, Procedure & Mechanism. Study.com. [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses. [Link]

  • Determination of the Esters by Alkaline Hydrolysis. Tennessee Academy of Science. [Link]

  • Hydrolysis of Esters. 2012 Book Archive. [Link]

  • The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • A simple method for reaction rate prediction of ester hydrolysis. ResearchGate. [Link]

  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid. PMC. [Link]

  • Reactions of Esters. Open Library Publishing Platform. [Link]

  • mechanism of ester hydrolysis. YouTube. [Link]

Sources

Method

Application Note: Palladium-Catalyzed Intramolecular Cross-Coupling for the Synthesis of a Chiral Tetrahydro-1H-benzo[c]azepine Derivative

Abstract This application note provides a comprehensive technical guide for the intramolecular palladium-catalyzed cross-coupling of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate. This transformation, a specialized applic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive technical guide for the intramolecular palladium-catalyzed cross-coupling of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate. This transformation, a specialized application of the Buchwald-Hartwig amination, facilitates the formation of a key C(sp²)–N bond to construct a chiral seven-membered heterocyclic scaffold. Such structures are of significant interest in medicinal chemistry and drug development. We present a detailed examination of the reaction mechanism, an optimized experimental protocol, and a discussion of critical parameters, offering researchers a robust methodology for synthesizing (R)-ethyl 4-oxo-2,3,4,5-tetrahydro-1H-benzo[c]azepine-3-carboxylate and related analogues.

Introduction and Reaction Principle

The formation of carbon-nitrogen bonds is a cornerstone of modern organic synthesis, particularly in the construction of nitrogen-containing heterocycles prevalent in pharmaceuticals and natural products.[1] The Buchwald-Hartwig amination reaction has emerged as one of the most powerful and versatile methods for forging these bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh conditions and have limited substrate scope.[1][2]

This protocol focuses on an intramolecular variant of the Buchwald-Hartwig reaction, cyclizing (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate. The substrate contains both the nucleophile (a primary amine) and the electrophile (an aryl bromide) within the same molecule. Under palladium catalysis, these two functionalities are coupled to form a new C-N bond, yielding a chiral 2,3,4,5-tetrahydro-1H-benzo[c]azepine ring system. The success of this transformation hinges on a carefully selected catalytic system comprising a palladium source, a sterically demanding and electron-rich phosphine ligand, and a suitable base.

The Catalytic Cycle: Mechanism of Action

The reaction proceeds via a well-established catalytic cycle, as depicted below.[1][3][4] The cycle is initiated by the active Pd(0) species, which is typically generated in situ from a palladium(II) precatalyst.

Buchwald_Hartwig_Intramolecular_Amination pd0 Pd(0)L Active Catalyst oa_complex Oxidative Addition Complex (Pd-II) substrate (R)-Ethyl 3-amino-4- (4-bromophenyl)butanoate substrate->oa_complex Oxidative Addition amine_coord Amine Coordination oa_complex->amine_coord Intramolecular Amine Coordination amido_complex Palladium Amido Complex (Deprotonation) amine_coord->amido_complex Deprotonation (-HBr) base Base (e.g., NaOtBu) H-Base+ amine_coord->base product Cyclized Product amido_complex->product Reductive Elimination pd_re Pd(0)L pd_re->pd0 Catalyst Regeneration Experimental_Workflow start Start setup Vessel Preparation (Oven-dry, N2 purge) start->setup reagents Add Solids (Substrate, Catalyst, Base) setup->reagents solvent Add Degassed Solvent (Toluene) reagents->solvent reaction Heat & Stir (80-100 °C, under N2) solvent->reaction monitor Monitor Reaction (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Cool & Quench (Add H2O) monitor->workup Complete extraction Liquid-Liquid Extraction (e.g., EtOAc) workup->extraction purify Purification (Silica Gel Chromatography) extraction->purify analysis Characterization (NMR, MS, Chiral HPLC) purify->analysis end End analysis->end

Sources

Application

Incorporation of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate into beta-peptides

Application Note: Incorporation of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate into β -Peptides Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Advanced Methodology and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Incorporation of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate into β -Peptides

Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Advanced Methodology and Protocol Guide

Introduction and Mechanistic Rationale

The incorporation of β -amino acids into peptide backbones represents a transformative strategy in modern drug development. Unlike endogenous α -peptides, β -peptides and α/β -chimeric peptides exhibit profound resistance to proteolytic degradation, significantly extending their in vivo half-lives[1]. Furthermore, β -amino acids predictably fold into stable secondary structures, such as 14-helices, which are highly effective at disrupting challenging protein-protein interactions (PPIs)[2].

The target building block, (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate , is a β3 -homo-amino acid derivative. It features a 4-bromobenzyl side chain at the β -carbon. This specific moiety serves two critical functions:

  • Pharmacophoric Enhancement: The para-bromo substitution increases lipophilicity, which can improve membrane permeability and enhance target-binding affinity via halogen bonding.

  • Synthetic Versatility: The aryl bromide acts as a bio-orthogonal handle for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling) post-synthesis.

To incorporate this monomer via standard Fmoc-Solid Phase Peptide Synthesis (SPPS), the ethyl ester must first be converted into an Fmoc-protected free carboxylic acid. This application note details the causality-driven protocols for the preparation, activation, and successful coupling of this sterically hindered β -amino acid.

Pre-Synthetic Workflow: Saponification and Fmoc Protection

Causality Checkpoint: SPPS requires a free C-terminal carboxylic acid to undergo uronium-based activation. The starting material is an ethyl ester, which is unreactive under SPPS conditions. Saponification using Lithium Hydroxide (LiOH) is selected because it is a mild base that effectively hydrolyzes the ester without causing epimerization at the chiral β -carbon. Subsequent N-terminal protection with Fmoc-OSu is mandatory to prevent premature polymerization during peptide assembly[3].

PreSynthesis A (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate (Starting Material) B Saponification (LiOH, THF/H2O) A->B Hydrolysis C (R)-3-amino-4-(4-bromophenyl)butanoic acid (Free Amino Acid) B->C pH Neutralization D N-Terminal Protection (Fmoc-OSu, NaHCO3) C->D Acylation E Fmoc-(R)-3-amino-4-(4-bromophenyl)butanoic acid (SPPS-Ready Monomer) D->E Extraction & Purification

Workflow for converting the ethyl ester precursor into an SPPS-ready Fmoc-protected monomer.

Protocol 1: Preparation of the SPPS-Ready Monomer

This protocol is a self-validating system: reaction completion is strictly monitored via TLC to prevent the carryover of unreacted ester, which would drastically reduce overall SPPS yields.

  • Saponification: Dissolve 1.0 equivalent of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate in a 1:1 mixture of THF and deionized water.

  • Hydrolysis: Add 2.0 equivalents of LiOH·H 2​ O. Stir vigorously at room temperature for 4–6 hours. Validation: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the high-Rf ester spot confirms completion.

  • pH Adjustment: Once complete, carefully adjust the pH to 8.5 using 1M HCl, followed by the addition of 2.5 equivalents of NaHCO 3​ . This primes the amine for Fmoc protection.

  • Fmoc Protection: Dissolve 1.1 equivalents of Fmoc-OSu in 1,4-dioxane. Add this solution dropwise to the aqueous amino acid mixture at 0 °C to control the exothermic reaction and minimize dipeptide formation.

  • Incubation: Allow the reaction to warm to room temperature and stir overnight.

  • Isolation: Acidify the mixture to pH 2.0 with 1M HCl. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (DCM/MeOH gradient) to yield pure Fmoc-(R)-3-amino-4-(4-bromophenyl)butanoic acid.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality Checkpoint: β -amino acids inherently possess higher conformational flexibility and steric bulk than α -amino acids. The 4-bromobenzyl group at the β -position creates significant steric hindrance during amidation. Standard coupling reagents like DIC/HOBt are insufficient and will lead to truncated sequences. Therefore, HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is mandated. HATU generates a highly reactive OAt active ester that accelerates the nucleophilic attack by the resin-bound amine, ensuring >99% coupling efficiency[4].

SPPS_Coupling A Fmoc-Beta-Amino Acid + HATU + DIPEA B OAt Active Ester (Highly Reactive) A->B Uronium Activation C Resin-Bound Peptide (Free N-terminus) B->C Nucleophilic Attack D Beta-Peptide Bond Formation C->D Amidation & HOAt Release

HATU-mediated activation and coupling mechanism for sterically hindered beta-amino acids.

Protocol 2: SPPS Coupling and Cleavage
  • Resin Preparation: Swell Rink Amide resin (or ChemMatrix resin for longer sequences) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5×) and DCM (3×).

  • Pre-Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-(R)-3-amino-4-(4-bromophenyl)butanoic acid and 3.9 equivalents of HATU in a minimal volume of DMF. Add 8.0 equivalents of DIPEA. Crucial Step: Allow exactly 3 minutes for pre-activation to form the OAt ester before adding to the resin.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 120 minutes. (Note: This extended time compensates for the steric hindrance of the β -substituent).

  • Self-Validation (Kaiser/TNBSA Test): Wash the resin. Perform a Kaiser test (for primary amines). If the beads turn blue, the coupling is incomplete. You must perform a second coupling cycle using the same equivalents before proceeding. This is a non-negotiable quality control step to prevent deletion sequences.

  • Cleavage: Once the sequence is complete, treat the resin with a cleavage cocktail of TFA/TIPS/H 2​ O (95:2.5:2.5) for 2 hours. The 4-bromophenyl group is completely stable to these acidic conditions.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the β -peptide. Centrifuge, decant the ether, and lyophilize the resulting pellet.

Quantitative Data and Parameter Summary

To ensure reproducibility, the following table summarizes the optimized parameters for incorporating the β3 -4-bromophenyl derivative compared to standard α -amino acids.

ParameterStandard α -Amino Acid β3 -4-Bromophenyl DerivativeMechanistic Rationale
Coupling Reagent DIC/Oxyma or HBTUHATU Required to overcome severe steric hindrance at the β -position.
Equivalents 3.0 eq4.0 – 5.0 eq High mass action is required to drive the hindered amidation to completion.
Coupling Time 30 – 45 mins120 mins Extended kinetic window ensures >99% coupling efficiency.
Pre-activation Time 0 – 1 min3 mins Allows full conversion to the OAt active ester prior to resin exposure.
Cleavage Cocktail TFA/TIPS/H 2​ OTFA/TIPS/H 2​ O Standard cleavage; the bromo-aromatic ring does not require special scavengers.

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Recognition of MHC-II peptide ligands that contain β-amino acids Source: PubMed Central (PMC) URL:[Link]

  • Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42, using a double linker system Source: RSC Publishing (Organic & Biomolecular Chemistry) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve enantiomeric excess in (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate synthesis

[label="Enamine Formation\n(NH4OAc, Workflow for the asymmetric synthesis and ee optimization of the target β-amino ester. Section 1: Catalyst & Ligand Troubleshooting Q1: My standard Ru-BINAP catalyst only yields 75-80%...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Enamine Formation\n(NH4OAc,

Workflow for the asymmetric synthesis and ee optimization of the target β-amino ester.

Section 1: Catalyst & Ligand Troubleshooting

Q1: My standard Ru-BINAP catalyst only yields 75-80% ee for the unprotected β-enamino ester. Why is this happening, and what is the mechanistic alternative? Root Cause: Standard asymmetric hydrogenation of unsaturated β-amino acids traditionally requires an acyl protecting group on the nitrogen. This group is considered indispensable to satisfy the chelation requirement between the substrate and the metal center, which locks the substrate into a rigid conformation for highly selective hydride transfer[1]. Unprotected enamines exhibit conformational flexibility, leading to competing transition states and depressed facial selectivity. Solution: Transition to a Rhodium complex utilizing a Josiphos-type or TangPhos chiral ligand. The Rh-Josiphos system creates a highly rigid, sterically demanding chiral pocket that does not rely on a secondary acyl coordinating group. The electron-rich ferrocenyl phosphine backbone strongly binds the metal, while the bulky substituents force the unprotected enamine into a single reactive conformation, routinely boosting ee to 93–97%[1].

Q2: Does the E/Z ratio of the starting ethyl 3-amino-4-(4-bromophenyl)but-2-enoate affect my final ee? Root Cause: Yes. E and Z isomers coordinate to the chiral metal center with different binding kinetics. If your catalyst is highly specific to the Z-isomer, the presence of the E-isomer will either poison the catalyst or undergo hydrogenation with opposite/lower enantioselectivity, eroding the overall ee[2]. Solution: You have two self-validating paths:

  • Isomeric Enrichment: Synthesize the enamine using NH₄OAc in ethanol, and isolate the pure (Z)-isomer via direct crystallization from the reaction mixture before hydrogenation[1].

  • Catalyst Switching: If purification is unfeasible, utilize a catalyst system like Rh-BICP. Studies demonstrate that Rh-BICP is highly effective for hydrogenating both E and Z isomers of β-amino acrylates with minimal ee erosion, whereas catalysts like Rh-Me-DuPhos excel primarily with E isomers[2].

Section 2: Reaction Conditions Optimization

Q3: How do I tune hydrogen pressure and solvent to maximize enantioselectivity for the 4-bromophenyl derivative? Root Cause: Hydrogen pressure dictates the turnover rate versus the rate of reversible substrate coordination. For bulky substrates like the 4-bromophenyl derivative, high H₂ pressure can force the reaction through a less selective kinetic pathway before the most thermodynamically stable catalyst-substrate complex can form. Solution: Lowering the pressure (e.g., 40-90 psi) often improves enantioselectivity. Toluene or 2,2,2-trifluoroethanol (TFE) are preferred over highly coordinating solvents like pure methanol, which can competitively bind to the metal center and disrupt the chiral environment[2].

Quantitative Data: Catalyst and Condition Matrix

Use this matrix to benchmark your expected outcomes based on selected parameters.

Catalyst SystemSolventH₂ Pressure (psi)Substrate IsomerExpected ee (%)
Ru-BINAPMeOH100(Z) only75 - 82
Rh-Me-DuPhosToluene40(E) only88 - 92
Rh-BICPToluene40(E/Z) mixture95 - 98
Rh-JosiphosMeOH/TFE90(Z) only93 - 97

Section 3: Experimental Methodologies

Protocol A: Asymmetric Hydrogenation of Unprotected Enamine (Self-Validating Workflow)

This procedure utilizes the Rh-Josiphos system to directly yield the unprotected (R)-β-amino ester, bypassing inefficient protection/deprotection steps[1].

  • Catalyst Preparation (Glovebox Required): In a nitrogen-filled glovebox, dissolve [Rh(COD)₂]BF₄ (0.01 equiv) and (R)-(S)-Josiphos (0.011 equiv) in degassed methanol (2.0 mL/mmol substrate). Stir for 30 minutes at room temperature until the solution turns a deep, homogenous orange, indicating complete complexation.

  • Substrate Loading: Add pure (Z)-ethyl 3-amino-4-(4-bromophenyl)but-2-enoate (1.0 equiv) to a stainless-steel autoclave equipped with a magnetic stir bar.

  • Reaction Initiation: Transfer the active catalyst solution to the autoclave. Seal the vessel and purge the headspace with H₂ gas three times to remove residual nitrogen. Pressurize the vessel to 90 psi.

  • Monitoring (Self-Validation Step): Stir at 25°C for 12-24 hours. Monitor the hydrogen uptake via a mass flow controller or pressure gauge; the cessation of pressure drop validates that the reaction has reached >99% conversion.

  • Workup & Analysis: Vent the reactor safely. Concentrate the mixture under reduced pressure. To accurately determine the ee, derivatize a 5 mg aliquot of the crude product to its N-acetyl derivative (using Ac₂O/pyridine) and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Protocol B: Post-Synthesis Chiral Upgrading (Resolution)

Use this protocol if your catalytic step maxes out at ~95% ee, but API specifications require >99% ee.

  • Salt Formation: Dissolve the crude (R)-ethyl 3-amino-4-(4-bromophenyl)butanoate (1.0 equiv) and Dibenzoyl-L-tartaric acid (L-DBTA) (1.0 equiv) in a 9:1 mixture of Ethanol/Water at 70°C until a clear solution forms.

  • Crystallization: Allow the solution to cool to room temperature slowly over 4 hours at a rate of 10°C/hour. The (R)-amine forms a highly crystalline, insoluble diastereomeric salt with L-DBTA, leaving the minor (S)-enantiomer in the mother liquor.

  • Isolation: Filter the crystals and wash with cold ethanol.

  • Free-basing: Suspend the salt in ethyl acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract, dry over Na₂SO₄, and concentrate to yield the >99% ee free amine.

References

  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)
  • Hsiao, Y., et al. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in the Synthesis of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of chiral β-amino esters. This guide is designed for researchers, chemists, and process development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of chiral β-amino esters. This guide is designed for researchers, chemists, and process development professionals encountering yield-related challenges in the synthesis of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate. The most common and industrially scalable routes to this class of compounds involve the asymmetric reduction of a prochiral precursor, such as Ethyl 4-(4-bromophenyl)-3-oxobutanoate (a β-keto ester) to the corresponding β-hydroxy ester, followed by functional group manipulation, or the direct asymmetric hydrogenation of a corresponding enamine.

This guide focuses on troubleshooting the critical asymmetric reduction step, as it is frequently the source of low yield and poor purity. The principles discussed here are broadly applicable to catalytic asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH).

General Troubleshooting Workflow

Before diving into specific issues, it's crucial to approach troubleshooting systematically. The following workflow outlines a logical progression from identifying a low-yield problem to implementing a solution.

TroubleshootingWorkflow Start Low Yield Observed (<85% isolated) CheckReagents Step 1: Verify Reagent & Solvent Quality Start->CheckReagents CheckSetup Step 2: Review Reaction Setup & Conditions CheckReagents->CheckSetup Monitor Step 3: Analyze In-Process Controls (TLC/HPLC) CheckSetup->Monitor Analysis Step 4: Characterize Crude Product Monitor->Analysis Incomplete Problem: Incomplete Conversion Analysis->Incomplete SideReaction Problem: Major Byproducts Analysis->SideReaction LowEE Problem: Low Enantioselectivity Analysis->LowEE WorkupLoss Problem: Loss During Work-up Analysis->WorkupLoss Solution1 Troubleshoot Catalyst Activity / Reaction Time / Temp / Pressure Incomplete->Solution1 Solution2 Identify Byproduct & Adjust Conditions (e.g., Temp, Solvent) SideReaction->Solution2 Solution3 Screen Ligands / Solvents; Check Catalyst Purity LowEE->Solution3 Solution4 Optimize Extraction pH / Solvent / Purification Method WorkupLoss->Solution4

Caption: A systematic workflow for diagnosing low-yield issues.

Frequently Asked Questions (FAQs)

Section 1: Starting Materials & Catalyst Integrity
Question 1: My reaction shows very low conversion, even after extended reaction times. Could my catalyst be the problem?

Answer: Yes, catalyst inactivity is a primary cause of stalled or incomplete reactions. Asymmetric hydrogenation catalysts, particularly those based on Ruthenium, Rhodium, and Iridium, are sophisticated coordination complexes that are sensitive to impurities and handling.[1][2]

Potential Causes:

  • Catalyst Decomposition: Many catalysts are air- and moisture-sensitive. Improper storage or handling can lead to oxidation or hydrolysis, rendering them inactive. Some catalysts are sold as air-stable precursors that require in-situ activation.

  • Poor Ligand Quality: The chiral ligand (e.g., BINAP, TsDPEN) is the source of asymmetry. If the ligand is impure or has racemized, it will not form the active catalytic species correctly.

  • Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons. Common poisons include sulfur compounds, strong coordinating species (like excess amines or halides), and oxidants.

  • Inefficient Pre-catalyst Activation: For reactions requiring in-situ activation, the conditions (e.g., temperature, additives) may not be optimal to generate the active hydride species.[3]

Diagnostic Actions & Solutions:

  • Procurement & Storage: Purchase catalysts and ligands from reputable suppliers. Store them under an inert atmosphere (Argon or Nitrogen) at the recommended temperature, typically in a desiccator or glovebox.

  • Run a Control Reaction: Test the catalyst with a benchmark substrate known to work well (e.g., for a Ru/diamine catalyst, the reduction of acetophenone).[4] This will confirm if the catalyst batch is active.

  • Substrate & Solvent Purity:

    • Ensure your starting material (Ethyl 4-(4-bromophenyl)-3-oxobutanoate) is pure. Recrystallize or chromatograph it if necessary.

    • Use high-purity, anhydrous, and degassed solvents. Water can hydrolyze the catalyst, while dissolved oxygen can be an oxidant.[5]

    • If using hydrogen gas, ensure it is of high purity (e.g., >99.995%).

Question 2: I'm performing an asymmetric transfer hydrogenation (ATH) with a formic acid/triethylamine (HCOOH/NEt₃) system, and the reaction is sluggish. What should I check?

Answer: The performance of ATH reactions is highly dependent on the precise ratio and quality of the hydrogen donor system and the integrity of the catalyst under these conditions.

Potential Causes:

  • Incorrect HCOOH/NEt₃ Ratio: The optimal molar ratio of the formic acid/triethylamine mixture is critical and often substrate-dependent. The commonly used 5:2 azeotropic mixture is a starting point, but deviations can impact the rate and selectivity.[3] An excess of acid can lead to protonation of the diamine ligand, causing it to de-coordinate from the metal center and deactivate the catalyst.[3]

  • Decomposition of Formic Acid: Old or impure formic acid can contain water or other impurities that interfere with the reaction.

  • Catalyst Deactivation: Noyori-type catalysts can deactivate through pathways like the loss of the arene ligand, leading to the formation of inactive dimeric species or ruthenium nanoparticles.[6][7]

Diagnostic Actions & Solutions:

  • Prepare Fresh H-donor: Always use freshly prepared HCOOH/NEt₃ mixtures from high-purity reagents.

  • Optimize Ratio: Perform small-scale screening experiments to find the optimal HCOOH/NEt₃ ratio for your specific substrate and catalyst loading.

  • Order of Addition: Consider the order of addition. Pre-forming the catalyst-amine adduct before adding the acidic component can sometimes be beneficial.

  • Monitor Catalyst Speciation: While advanced, techniques like NMR can be used to monitor the concentration of the active Ru-H intermediate, which can reveal deactivation pathways in real-time.[7]

Section 2: Reaction Conditions & Selectivity
Question 3: My yield is acceptable, but the enantiomeric excess (e.e.) is significantly lower than literature reports. How can I improve stereoselectivity?

Answer: Low enantioselectivity points directly to issues with the chiral environment of the catalyst during the hydride transfer step. This is influenced by the ligand, solvent, temperature, and even substrate concentration.

Potential Causes:

  • Suboptimal Solvent: The solvent plays a crucial role in stabilizing the catalyst-substrate transition state. A solvent that coordinates too strongly or not enough can disrupt the precise geometry required for high stereodifferentiation.

  • Incorrect Temperature: Asymmetric hydrogenations often have a narrow optimal temperature range. Higher temperatures can increase the reaction rate but often decrease enantioselectivity by allowing access to less-ordered transition states.[8]

  • Ligand Racemization or Impurity: As mentioned in Q1, the chiral integrity of the ligand is paramount.

  • Reaction Reversibility: For some transfer hydrogenation systems, the reaction can be reversible. If left for too long after reaching equilibrium, the product can racemize, eroding the e.e.[6]

Diagnostic Actions & Solutions:

  • Solvent Screening: This is one of the most powerful tools for optimization. Screen a range of solvents with varying polarities and coordinating abilities.

Solvent TypeExamplesPotential Impact on Asymmetric Reduction
AlcoholsMethanol, Ethanol, IsopropanolOften good for Ru-diamine catalysts; can act as H-source in ATH.
EthersTHF, 2-MeTHF, CPMEGenerally good coordinating solvents. 2-MeTHF is a "greener" alternative to THF and can improve selectivity.[8]
HalogenatedDichloromethane (DCM)Common, but can sometimes coordinate to the metal center.
Aprotic PolarDMF, DMSOCan increase solubility but may also compete for coordination sites, sometimes increasing selectivity.[9]
  • Temperature Optimization: Run a series of small-scale reactions at different temperatures (e.g., 0 °C, 25 °C, 50 °C) and analyze the e.e. for each.

  • Ligand Selection: If one class of ligand (e.g., a BINAP derivative) is not performing well, consider screening others (e.g., a P,N ligand like SIPHOX or a diamine ligand like TsDPEN), as the substrate-ligand match is key.[2]

  • Monitor Reaction Profile: Take aliquots over time and analyze for both conversion and e.e. This will tell you if e.e. is eroding over time, suggesting product racemization or catalyst degradation to a less selective species.[6]

CatalystCycle Precatalyst [RuCl(arene)(TsDPEN)] (Pre-catalyst) ActiveHydride [RuH(arene)(TsDPEN)] (Active Hydride) Precatalyst->ActiveHydride + H-donor - Cl⁻ SubstrateComplex Outer-Sphere Complex {Substrate---H-Ru} ActiveHydride->SubstrateComplex + Substrate Deactivated Inactive Species (e.g., Dimer, Nanoparticles) ActiveHydride->Deactivated Deactivation (e.g., Arene Loss) ProductComplex [Ru(arene)(TsDPEN)] + Product SubstrateComplex->ProductComplex Hydride Transfer (Stereo-determining step) ProductComplex->ActiveHydride + H-donor - Product

Caption: Simplified catalytic cycle and deactivation pathway in ATH.

Section 3: Byproducts and Purification
Question 4: My crude NMR shows my desired product, but also significant byproducts. What are they likely to be and how can I avoid them?

Answer: Byproduct formation indicates that alternative reaction pathways are competing with the desired reduction. Identifying these byproducts is the first step to mitigating their formation.

Potential Byproducts & Causes:

  • Unreacted Starting Material: As discussed in Q1 & Q2, this points to catalyst or reaction condition issues.

  • Debromination: The aryl bromide can be susceptible to reduction, especially with highly active hydrogenation catalysts (like Pd/C, though less common for asymmetric catalysts) or under harsh conditions (high H₂ pressure, high temperature). This would result in Ethyl 3-amino-4-phenylbutanoate.

  • Over-reduction: The ester group could potentially be reduced to an alcohol, though this typically requires much stronger reducing agents than those used for ketone reduction.

  • Side reactions from precursor synthesis: Impurities from the synthesis of the β-keto ester starting material may carry through. For example, in a Claisen condensation to make the precursor, you might have self-condensation byproducts.

Diagnostic Actions & Solutions:

  • Characterize Byproducts: Use LC-MS to get the mass of the impurities. This is often the fastest way to identify them (e.g., a mass difference of ~80 Da suggests loss of Br). Use preparative TLC or HPLC to isolate the byproduct for full NMR characterization.

  • Mitigate Debromination: If debromination is observed, reduce the reaction temperature or hydrogen pressure. Screen different catalysts; Rhodium or Iridium-based catalysts may be less prone to this than Palladium.

  • Purify Starting Material: Ensure the β-keto ester precursor is of the highest purity before the asymmetric reduction step.

  • Optimize Work-up: Some byproducts may be formed during work-up (e.g., hydrolysis of the ester if the pH is too high or low for extended periods). Ensure the work-up is performed quickly and at a controlled temperature.

Question 5: I'm losing a significant portion of my product during aqueous work-up and column chromatography. How can I improve my recovery?

Answer: The product, a β-amino ester, is amphiphilic and can be partially water-soluble, especially when protonated. This can lead to significant losses during extraction and purification.

Potential Causes for Loss:

  • Incorrect pH during Extraction: At low pH, the amine will be protonated (-NH₃⁺), making the molecule highly water-soluble. At high pH, the ester can be saponified to the carboxylate, which is also water-soluble.

  • Emulsion Formation: The amphiphilic nature of the product can lead to stable emulsions during aqueous extraction, trapping the product in the interfacial layer.

  • Product Volatility: While unlikely for this specific molecule, some smaller amino esters can be volatile.

  • Poor Chromatography Technique: Using a highly polar solvent system on silica gel can lead to band broadening and poor recovery. The basic amine can also streak on acidic silica gel.

Diagnostic Actions & Solutions:

  • Optimize Extraction pH: After quenching the reaction, carefully adjust the pH of the aqueous layer. A slightly basic pH (e.g., 8-9) will ensure the amine is in its free base form (-NH₂) and maximally soluble in organic solvents like ethyl acetate or DCM. Avoid strongly basic conditions.

  • Break Emulsions: To break emulsions, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, or filter the entire mixture through a pad of Celite.

  • Back-Extraction: If the product is valuable, you can re-extract the aqueous layers multiple times (e.g., 3-5 times) with fresh organic solvent to maximize recovery.

  • Chromatography Tips:

    • Consider treating your silica gel with triethylamine. Prepare your slurry with your chosen solvent system (e.g., Hexane/Ethyl Acetate) and add 0.5-1% triethylamine to neutralize acidic sites on the silica. This will prevent streaking and improve recovery of the basic product.

    • Alternatively, use a different stationary phase like alumina (neutral or basic).

Protocols
Protocol 1: Small-Scale Screening Reaction for Optimization

This protocol is for testing multiple conditions (e.g., solvents, temperatures) in parallel.

  • Preparation: In a glovebox, prepare stock solutions of your substrate and catalyst/ligand in a known anhydrous solvent.

  • Reaction Setup: To an array of labeled reaction vials equipped with stir bars, add 100 mg of Ethyl 4-(4-bromophenyl)-3-oxobutanoate.

  • Variable Addition: Add the different solvents to be tested (e.g., 2 mL each of THF, 2-MeTHF, DCM, MeOH).

  • Catalyst Addition: Add the catalyst/ligand solution (e.g., 1 mol%).

  • Execution: Seal the vials, remove from the glovebox, and place them in a parallel reactor block set to the desired temperature(s). For AH, purge with H₂ and maintain pressure. For ATH, add the H-donor (e.g., HCOOH/NEt₃).

  • Monitoring: After a set time (e.g., 12 hours), take a small aliquot from each vial, quench, and analyze by chiral HPLC or GC to determine conversion and e.e.

  • Analysis: Compare the results to identify the optimal conditions for scale-up.

Protocol 2: Optimized Aqueous Work-up and Purification
  • Quench: Once the reaction is complete, cool the mixture to room temperature. If using a hydride source, quench carefully by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • pH Adjustment: Add saturated aqueous sodium bicarbonate (NaHCO₃) solution to adjust the pH to ~8. Check with pH paper.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x volume of the reaction). If an emulsion forms, add a small amount of brine.

  • Washing: Combine the organic layers and wash once with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography on silica gel.

    • Column Slurry: Use a Hexane/Ethyl Acetate mixture containing 0.5% triethylamine.

    • Elution: Elute with a gradient of Hexane/Ethyl Acetate (e.g., starting from 95:5 and increasing polarity) containing 0.5% triethylamine.

    • Fractions: Collect fractions and analyze by TLC. Combine pure fractions and evaporate the solvent to yield the final product.

References
  • Benchchem. (n.d.). Technical Support Center: Improving Diastereoselectivity in β-Keto Ester Reduction.
  • Perez-Rodriguez, M., et al. (2020). Unlocking the Continuous Flow Asymmetric Hydrogenation of Olefins Through the Development of a Non‐Deactivating Immobilized Iridium Catalyst.
  • He, Y., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
  • Zhu, D., et al. (2007). Asymmetric Reduction of β-Ketonitriles with a Recombinant Carbonyl Reductase and Enzymatic Transformation to Optically Pure β-Hydroxy Carboxylic Acids. Organic Letters, 9(13), 2573-2575.
  • Barraza, G., et al. (2017). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone.
  • He, Y., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
  • Togni, A. (2011).
  • Wikipedia. (2023).
  • Dunn, P. J., et al. (2001). Method for the preparation of a chiral-beta-amino ester.
  • Al-Smadi, M., & Al-Momani, W. (2008).
  • Pescarmona, F., & Eskildsen, J. (2022).
  • Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446-2449.
  • Davis, F. A., et al. (2005). Asymmetric Synthesis of β-Amino Carbonyl Compounds with N-Sulfinyl β-Amino Weinreb Amides. The Journal of Organic Chemistry, 70(6), 2189-2198.
  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.
  • Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Chemistry Portal.
  • Medson, C., et al. (2014). Asymmetric reduction of β-keto esters in light petrol.
  • Aceña, J. L., et al. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. Tetrahedron: Asymmetry, 15(5), 841-845.
  • Chankvetadze, B., et al. (2001). Chiral separation of amino acid esters by micellar electrokinetic chromatography.
  • Zhang, X., & Zhang, W. (2023). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research.
  • IntechOpen. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
  • Gröger, H., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum.
  • Lerch, O., et al. (2012). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • Červený, L. (Ed.). (2016). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes.
  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(20), 3249-3253.
  • Berhault, A., et al. (2015). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry, 11, 1269-1275.
  • Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6030.
  • WO 2013/150545 A2. (2013). Process for the preparation of benzimidazole derivatives.
  • Kim, D. K., & Buchwald, S. L. (2021). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 143(31), 12054-12060.
  • Cui, X., & Burgess, K. (2005). Catalytic Homogeneous Asymmetric Hydrogenations of Largely Unfunctionalized Alkenes. Chemical Reviews, 105(8), 3272-3296.

Sources

Troubleshooting

Preventing racemization of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate during coupling

Topic: Strategies for Preventing Racemization of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate During Coupling Reactions Audience: Researchers, Scientists, and Drug Development Professionals Welcome to our technical suppo...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Strategies for Preventing Racemization of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate During Coupling Reactions

Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center. This guide provides in-depth troubleshooting advice and best practices for maintaining the stereochemical integrity of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate during amide bond formation. As chemists working on complex molecules, we understand that preserving a single stereocenter can be the difference between a successful synthesis and a challenging purification. This resource is designed to help you diagnose and solve racemization issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for my compound?

A1: Racemization is the conversion of a chirally pure substance into a mixture containing equal amounts of both enantiomers (a racemic mixture).[1][2] For a molecule like (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate, the stereocenter is crucial for its intended biological activity. The opposite enantiomer (S-form) may be inactive or, in some cases, exhibit undesirable or toxic effects.[3] Preserving the 'R' configuration is therefore paramount for the efficacy and safety of any downstream pharmaceutical product.[3][4]

Q2: What is the primary chemical mechanism causing racemization in my β-amino ester?

A2: The primary mechanism is the deprotonation of the α-carbon (the carbon adjacent to the ester's carbonyl group) by a base. This abstraction forms a planar enolate intermediate.[5] Once this planar structure is formed, the proton can be added back from either face, leading to a mixture of both R and S enantiomers and a loss of stereochemical purity.[1][5] The presence of the electron-withdrawing ester group makes this α-proton acidic and thus susceptible to removal, especially under basic conditions required for coupling reactions.

Diagram 1: Mechanism of base-catalyzed racemization.

Q3: Which amino acids are generally most susceptible to racemization during coupling?

A3: While any chiral amino acid can be at risk, Histidine (His) and Cysteine (Cys) are known to be particularly susceptible to racemization.[1] Serine (Ser) can also be problematic.[1][6] The unique electronic properties of their side chains can facilitate the unwanted side reactions that lead to loss of stereochemical integrity.

Troubleshooting Guide: High Racemization Detected

Issue: My analysis (e.g., chiral HPLC) shows a significant percentage of the undesired (S)-enantiomer after the coupling reaction.

This is a frequent challenge in peptide and amide synthesis. The root cause typically lies within the specific combination of reagents and conditions used for the coupling step. Let's break down the potential culprits and their solutions.

Step 1: Evaluate Your Coupling Reagent & Additives

The choice of coupling reagent is the most critical factor in controlling racemization.[7] These reagents work by activating the carboxylic acid, but this activation can inadvertently promote the formation of racemization-prone intermediates.[8][9]

  • Carbodiimides (e.g., DCC, DIC, EDC): When used alone, these reagents are known to cause significant racemization.[5] They form a highly reactive O-acylisourea intermediate which can rapidly cyclize to an oxazolone, a key intermediate in one of the main racemization pathways.[5][10]

    • Solution: NEVER use carbodiimides without a racemization-suppressing additive. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) intercept the O-acylisourea to form a more stable active ester, which is less prone to racemization.[10][11][12] Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is an excellent and safer alternative to HOBt and HOAt.[8][13][14]

  • Onium Salts (Phosphonium & Uronium/Aminium): Reagents like HBTU, HATU, PyBOP, and COMU are generally superior as they are designed to form the active esters in situ, reducing the lifetime of more reactive intermediates.[7][11][15]

    • HATU is often considered the gold standard for suppressing racemization due to the electronic properties of its HOAt core, which enhances reactivity while maintaining configurational stability.[9]

    • COMU is a modern, highly efficient uronium salt based on Oxyma that is also known for its low racemization potential and improved solubility.[15]

    • DEPBT is a phosphonium reagent noted for its exceptional resistance to racemization, particularly with sensitive substrates.[13][15]

Table 1: Comparison of Common Coupling Reagents and Additives

Reagent ClassExamplesRacemization Risk (Alone)Recommended AdditiveNotes
Carbodiimides DCC, DIC, EDCHighOxyma , HOAt, HOBtCost-effective but require an additive. EDC and its byproduct are water-soluble, simplifying workup.[11]
Aminium/Uronium HBTU, TBTU, HATU, COMULow to ModerateN/A (additive is built-in)HATU and COMU generally offer superior racemization suppression compared to HBTU.[9][15]
Phosphonium BOP, PyBOP, DEPBTLowN/A (additive is built-in)BOP produces a carcinogenic byproduct. PyBOP is a safer alternative. DEPBT is highly effective.[11][15]
Step 2: Analyze Your Choice of Base

The base is necessary to deprotonate the amine component and neutralize acids formed during the reaction, but it is also the primary culprit in abstracting the α-proton, which initiates racemization.[8]

  • Problematic Bases: Strong, non-sterically hindered bases like triethylamine (TEA) can significantly accelerate racemization.[8]

  • Recommended Bases:

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base): This is a sterically hindered base, making it less likely to abstract the α-proton. It is a standard choice for minimizing racemization.[9]

    • N-methylmorpholine (NMM): A weaker base than DIPEA, often used and effective at reducing racemization risk.[8][9]

    • 2,4,6-Collidine: An even weaker, sterically hindered base that can be employed for extremely sensitive substrates where DIPEA or NMM still lead to epimerization.[8][9]

Actionable Advice: If you are using TEA, switch immediately to DIPEA or NMM. Use the minimum amount of base necessary for the reaction to proceed—typically 1.1 to 2.0 equivalents depending on the salt form of your amine.

Step 3: Optimize Reaction Conditions
  • Temperature: Racemization is a kinetically controlled process, and its rate increases with temperature.[16]

    • Solution: Perform your coupling reactions at low temperatures. Start the reaction at 0 °C and allow it to slowly warm to room temperature. For highly sensitive substrates, maintaining the temperature at 0 °C or even lower (e.g., -15 °C) may be necessary.[17]

  • Solvent: The polarity of the solvent can influence the rate of racemization.[1]

    • Guidance: While DMF is the most common solvent for peptide synthesis, less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may reduce the rate of racemization in some cases.[9][18] However, reagent and peptide solubility must be considered.

  • Pre-activation Time: This is the time between mixing the carboxylic acid, coupling reagent, and base before adding the amine.

    • Problem: Long pre-activation times allow the concentration of the racemization-prone activated intermediate to build up.[9]

    • Solution: Minimize pre-activation time. A short period of 1-5 minutes is typically sufficient.[5] Alternatively, add the coupling reagent to the mixture of the carboxylic acid and amine last, or add the base portion-wise.

TroubleshootingFlowchart start Racemization Detected? reagent Step 1: Review Coupling Reagent start->reagent Yes base Step 2: Review Base reagent->base sub_reagent1 Using carbodiimide alone? reagent->sub_reagent1 conditions Step 3: Review Conditions base->conditions sub_base1 Using TEA? base->sub_base1 end Chiral Integrity Preserved conditions->end sub_cond1 Run reaction at 0°C or below conditions->sub_cond1 sub_reagent2 Add Oxyma or HOAt sub_reagent1->sub_reagent2 Yes sub_reagent3 Consider HATU, COMU, or DEPBT sub_reagent1->sub_reagent3 No, but still an issue sub_reagent2->base sub_reagent3->base sub_base2 Switch to DIPEA or NMM sub_base1->sub_base2 Yes sub_base3 Use weakest possible base (e.g., Collidine) sub_base1->sub_base3 No, using DIPEA sub_base2->conditions sub_base3->conditions sub_cond2 Minimize pre-activation time (<5 min) sub_cond1->sub_cond2 sub_cond2->end

Diagram 2: Troubleshooting decision tree for racemization.

Recommended Protocol: Low-Racemization Amide Coupling

This protocol provides a robust starting point for coupling a carboxylic acid to (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate while minimizing the risk of epimerization at the C2 position.

Materials:

  • Carboxylic acid (1.0 eq)

  • (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate (or its HCl salt, 1.05 eq)

  • HATU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq if using amine HCl salt, 1.5 eq if using free amine)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate (1.05 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: To the stirred solution, add DIPEA (2.5 eq). After 2 minutes, add HATU (1.05 eq) in one portion.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting materials.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Critically, analyze the enantiomeric purity of the final product using a suitable chiral HPLC or SFC method to quantify the level of racemization.

References
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved March 21, 2024, from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved March 21, 2024, from [Link]

  • Veranova. (2023). A Glimpse into the Development of Peptide Coupling Reagents. White Paper. [Link]

  • Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Thieme.
  • Peptide Solutions. (n.d.). Optimizing Peptide Coupling: Key Techniques. Peptide Solutions. Retrieved March 21, 2024, from [Link]

  • Zhang, W., & Wu, J. (2020). Ynamide Coupling Reagents: Origin and Advances. Molecules, 25(15), 3469. [Link]

  • Iris Biotech. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Iris Biotech. Retrieved March 21, 2024, from [Link]

  • de Souza, R. O. M. A., et al. (2022). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development, 26(3), 576-584. [Link]

  • Ryadnov, M. G., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research, 53(4), 361-368. [Link]

  • Torres, F. G., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 12053. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved March 21, 2024, from [Link]

  • Ciulla, M. G. (2012). Racemisation in Chemistry and Biology. The University of Manchester.
  • Breveglieri, A., et al. (2019). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 19(8), 4465-4471. [Link]

  • Teruya, K. (2012).
  • Liu, S., et al. (2021). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 12(1), 5233. [Link]

  • Akihama, S., et al. (2012). A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water. Organic Letters, 14(16), 4238-4241. [Link]

  • Liu, P., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2110-2121. [Link]

  • ResearchGate. (2022). Heat of Dilution and Racemization of Chiral Amino Acid Solutions.
  • Wang, P., et al. (1996). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 61(23), 8202-8203.
  • Scribd. (n.d.). Methods for Resolving Racemic Mixtures. Scribd. Retrieved March 21, 2024, from [Link]

  • University of Leeds. (2018).
  • Mazzotti, M., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(5), 2936-2945. [Link]

  • Fiveable. (2023). Racemization: Organic Chemistry Study Guide. Fiveable. Retrieved March 21, 2024, from [Link]

Sources

Optimization

Technical Support &amp; Troubleshooting Center: Crystallization of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate

Welcome to the Technical Support Center for the downstream processing of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate , a critical chiral intermediate in the synthesis of β -amino acid-derived active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the downstream processing of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate , a critical chiral intermediate in the synthesis of β -amino acid-derived active pharmaceutical ingredients (APIs).

Because this molecule features a flexible ester group and a bulky bromophenyl moiety, its crystallization is highly susceptible to thermodynamic bottlenecks, including narrow metastable zones, liquid-liquid phase separation (oiling out), and eutectic limitations during chiral resolution. This guide provides field-proven, self-validating troubleshooting protocols to ensure high yield, optimal morphology, and strict enantiomeric purity.

Module 1: Thermodynamic Profiling & Solvent Selection

Q: Why do my crystallization batches yield inconsistent particle sizes, excessive fines, and poor filtration rates?

A: Inconsistent particle size distributions (PSD) and poor filtration are almost always symptoms of uncontrolled primary nucleation. When a solution is cooled too rapidly, it breaches the Metastable Zone Width (MSZW) —the thermodynamic region where a solution is supersaturated but kinetically stable against spontaneous nucleation[1]. Breaching this zone causes a sudden shower of fine, needle-like crystals that blind filtration membranes. To achieve a consistent, granular crystal habit, supersaturation must be strictly controlled so that crystal growth dominates over nucleation.

Protocol: Automated MSZW Determination via FBRM

To establish a self-validating control strategy, you must map the MSZW using in-line Process Analytical Technology (PAT).

  • Preparation: Prepare a series of saturated solutions of the intermediate in the target solvent (e.g., Isopropyl Acetate/Heptane) at varying concentrations.

  • Probe Insertion: Insert a Focused Beam Reflectance Measurement (FBRM) probe (e.g., ParticleTrack) into the reactor to monitor chord length distribution in real-time.

  • Dissolution Mapping: Heat the solution at 1°C/min. The exact temperature where the FBRM particle count drops to zero is recorded as the Dissolution Point (Solubility Curve).

  • Nucleation Mapping: Cool the solution at a fixed rate (e.g., 0.5°C/min). The temperature at which FBRM detects a sharp, exponential spike in particle counts is the Nucleation Point.

  • Trajectory Design: Calculate the MSZW as the delta between the dissolution and nucleation temperatures. Design a cubic cooling profile that remains strictly within this zone.

Table 1: Solvent Screening & MSZW Data for (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate
Solvent SystemSolubility @ 60°CSolubility @ 5°CMSZW (at 0.5°C/min)Observed Crystal HabitFiltration Rate
IPAc / Heptane (1:2) 145 mg/mL12 mg/mL15°CPrismatic / GranularRapid (<10 mins)
Ethanol / Water (3:1) 210 mg/mL45 mg/mL22°CFine NeedlesSlow (>45 mins)
Toluene 85 mg/mL8 mg/mL8°CIrregular BlocksModerate

Module 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q: During cooling, the solution turns cloudy and forms a sticky, biphasic oil at the bottom of the reactor instead of crystals. How do I fix this?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when high supersaturation forces the initially dissolved compound to separate into a solute-rich secondary liquid phase (an emulsion) rather than integrating into a rigid crystal lattice[2]. Oiling out is a kinetic phenomenon driven by a miscibility gap in the phase diagram. Because the molecules in the oil droplets are highly mobile and randomly arranged, they trap solvent and impurities, eventually crashing out as an amorphous solid.

LLPS_Pathway Start Supersaturated Solution HighCooling Rapid Cooling (High Supersaturation) Start->HighCooling SlowCooling Controlled Cooling (Within MSZW) Start->SlowCooling LLPS Liquid-Liquid Phase Separation (Oiling Out) HighCooling->LLPS Kinetic barrier Nucleation Primary Nucleation / Seed Growth SlowCooling->Nucleation Thermodynamic control LLPS->Nucleation Seeding & Annealing Amorphous Amorphous Solid / Impurities LLPS->Amorphous Solvent entrapment PureCrystals High-Purity Crystals Nucleation->PureCrystals Ordered lattice

Thermodynamic and kinetic pathways of oiling out versus controlled crystallization.

Protocol: Seeding Strategy to Bypass the Miscibility Gap

To prevent LLPS, you must consume supersaturation before the solution crosses the miscibility gap boundary.

  • Phase Boundary Identification: Use an in-line microscope (e.g., EasyViewer) to determine the exact temperature at which droplet formation begins.

  • Thermal Positioning: Cool the clear, unsaturated solution to a temperature exactly halfway into the MSZW, ensuring it remains 2-3°C above the known LLPS boundary.

  • Seed Introduction: Introduce 1-3 wt% of highly pure, dry-milled (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate seed crystals.

  • Isothermal Hold (Self-Validation): Hold the temperature isothermally for 60 to 90 minutes. Validate success via in-line microscopy: you should observe the seeds growing in size (lattice integration) without any spherical droplets forming in the background.

  • Controlled Cooling: Once the supersaturation is sufficiently depleted, resume a slow, non-linear cooling profile to the final isolation temperature.

Module 3: Enantiomeric Excess (ee) Upgrading

Q: My crude synthesized product has an ee of 85%, but I need >99% ee for downstream processing. Recrystallization in Ethanol/Water is stalling at 86% ee. What is wrong?

A: Your solvent system is thermodynamically trapping your product. Like many chiral intermediates, (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate forms a racemic compound rather than a conglomerate[3]. In a racemic compound system, the enantiomeric excess can only be upgraded if the starting ee% is strictly higher than the eutectic ee% of the chosen solvent.

If the eutectic point in Ethanol/Water is 86%, and your starting material is 85%, the system is on the "racemate side" of the eutectic point. Crystallization will actually precipitate the racemate, enriching the mother liquor with the pure enantiomer, while your solid crystals remain impure. You must switch to a solvent that shifts the eutectic point below your starting ee%.

EE_Upgrade Racemic Crude Mixture (Low ee%) PhaseDiag Determine Phase Diagram Racemic->PhaseDiag Conglomerate Conglomerate System PhaseDiag->Conglomerate RacemicComp Racemic Compound System PhaseDiag->RacemicComp PrefCryst Preferential Crystallization Conglomerate->PrefCryst Eutectic Determine Eutectic ee% RacemicComp->Eutectic HighEE Enantioenriched Product (>99% ee) PrefCryst->HighEE SolventScreen Solvent Screening (Shift Eutectic Down) Eutectic->SolventScreen Cryst Seeded Cooling Crystallization SolventScreen->Cryst Cryst->HighEE

Decision matrix and workflow for enantiomeric excess (ee%) upgrading via crystallization.

Protocol: Eutectic-Driven Solvent Optimization
  • Eutectic Measurement: Slurry a mixture of the racemate and the pure enantiomer in various solvent candidates at the target isolation temperature. Filter and analyze the mother liquor via chiral HPLC to determine the eutectic ee% for each solvent.

  • Solvent Selection: Select a solvent system where the eutectic ee% is strictly lower than your crude starting ee% (e.g., IPAc/Heptane).

  • Crystallization Execution: Dissolve the crude mixture completely at elevated temperatures, then cool to induce crystallization.

  • Mother Liquor Tracking (Self-Validation): Monitor the mother liquor ee% during cooling. As the pure enantiomer crystallizes out, the mother liquor ee% will drop. Stop the crystallization before the mother liquor reaches the eutectic composition to prevent co-crystallization of the racemate.

Table 2: Solvent Impact on Eutectic Point and ee% Recovery

(Assuming a starting crude ee of 85%)

Solvent SystemEutectic ee%Thermodynamic PositionFinal Crystal ee%Yield
IPAc / Heptane 72%Favorable (Starting ee > Eutectic)>99.5% 82%
Toluene 65%Highly Favorable99.1% 78%
Ethanol / Water 86%Unfavorable (Starting ee < Eutectic)86% (Stalled)45%

References

  • Metastable Zone Width (MSZW) in Crystallization - Mettler Toledo Mettler Toledo[Link]

  • Oiling Out in Crystallization - Mettler Toledo Mettler Toledo[Link]

  • Enantioenrichment by Crystallization | Organic Process Research & Development American Chemical Society (ACS Publications)[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges for (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of chiral β -amino acid ester intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of chiral β -amino acid ester intermediates. (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate presents a classic physicochemical paradox: it possesses a highly lipophilic 4-bromophenyl moiety that violently resists aqueous solvation, coupled with an ethyl ester that prevents the formation of a highly soluble zwitterion.

This guide provides self-validating, causality-driven protocols to overcome these solubility bottlenecks without compromising the chemical integrity of your compound.

Part 1: Physicochemical Profiling (The "Why")

Before troubleshooting, we must understand the mechanistic forces at play.

  • The Hydrophobic Penalty: The 4-bromophenyl group creates a massive entropic penalty in water. Water molecules are forced to form highly ordered "ice-like" clathrate cages around the halogenated ring, driving the compound to precipitate out of solution to minimize the exposed hydrophobic surface area.

  • pH-Dependent Ionization: The primary amine ( −NH2​ ) has a pKa of approximately 8.5 to 9.0. According to the Henderson-Hasselbalch relationship, lowering the pH below the pKa protonates the amine to an ammonium cation ( −NH3+​ ), significantly increasing ion-dipole interactions with water[1].

  • The Hydrolysis Trap: While lowering the pH increases solubility, the ethyl ester is highly susceptible to acid- and base-catalyzed hydrolysis. Extreme pH environments (< 3.0 or > 9.0) will rapidly cleave the ester into the corresponding carboxylic acid, permanently altering your intermediate[2],[3].

Part 2: Troubleshooting Guides & Self-Validating Protocols
Strategy A: pH Modulation & Salt Formation

Symptom: The compound dissolves in 0.1 M HCl but immediately precipitates when diluted into a physiological buffer (pH 7.4). Causality: At pH 7.4, the buffer neutralizes the acidic microenvironment. As the pH approaches the amine's pKa, the equilibrium shifts back to the uncharged, highly lipophilic free base, which crashes out of solution[1]. Solution: Formulate at a mildly acidic pH (4.5 - 5.5) where the amine is >99% protonated, but ester hydrolysis is kinetically sluggish.

Protocol: Controlled Hydrochloride Salt Formulation

  • Weighing & Dispersion: Weigh 10 mg of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate into a glass vial. Add 8 mL of deionized water. The compound will float/suspend.

  • Titration: Dropwise, add 0.05 M HCl while vortexing continuously. Monitor the pH using a micro-probe.

  • Equilibration: Stop adding HCl when the pH reaches 4.8. Sonicate for 5 minutes at 25°C. The dispersion should transition to a clear solution.

  • Volume Adjustment: Bring the final volume to 10 mL with a 50 mM Acetate buffer (pH 4.8) to lock the pH.

  • Self-Validation Step: Filter 1 mL of the solution through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC-UV (220 nm) at T=0 and T=24 hours. A stable peak area confirms complete solubility, while the absence of a new, earlier-eluting peak confirms no ester hydrolysis has occurred[3].

Strategy B: Cyclodextrin Inclusion Complexes

Symptom: The downstream biological assay strictly requires pH 7.4, but the compound precipitates instantly. Causality: You cannot rely on amine protonation at pH 7.4. Instead, you must mask the hydrophobic 4-bromophenyl ring from the aqueous environment. Solution: Utilize Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic cavity of HP- β -CD encapsulates the bromophenyl ring via van der Waals forces, while its hydroxylated exterior maintains aqueous solubility[4],[5].

Protocol: 1:1 HP- β -CD Complexation (Kneading Method)

  • Molar Calculation: Calculate a 1:1.2 molar ratio of API to HP- β -CD to ensure complete encapsulation.

  • Kneading: Place the HP- β -CD in a mortar. Add a few drops of a 50/50 Ethanol/Water mixture to form a thick paste.

  • Incorporation: Add the (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate powder to the paste. Knead vigorously for 30 minutes. Causality: The mechanical shear and localized high concentration force the hydrophobic ring into the cyclodextrin cavity, displacing high-energy water molecules from the cavity interior[5].

  • Drying & Reconstitution: Dry the paste under vacuum at 30°C overnight. The resulting powder can now be readily dissolved in pH 7.4 PBS.

  • Self-Validation Step: Perform a Phase Solubility Study. Prepare increasing concentrations of HP- β -CD in PBS, add excess API, filter, and measure the dissolved API concentration. A linear AL-type phase solubility diagram confirms a stable 1:1 inclusion complex[4].

Part 3: Quantitative Data Presentation

To assist in your formulation choices, the following table summarizes the expected solubility behavior and stability constraints of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate across different media.

Formulation StrategyAqueous Media / BufferExpected Solubility LimitEster Stability (24h at 25°C)Primary Mechanism of Action
Free Base (Control) PBS, pH 7.4< 0.1 mg/mLHigh (>99% intact)N/A (Highly lipophilic)
Acidic Salt Acetate Buffer, pH 4.8~ 5 - 10 mg/mLHigh (>98% intact)Amine protonation (Ion-dipole)
Extreme Acid 0.1 M HCl, pH 1.0> 20 mg/mLLow (<70% intact) Amine protonation (Hydrolysis risk)
Co-Solvent 10% DMSO in PBS~ 2 - 5 mg/mLHigh (>99% intact)Dielectric constant reduction
Inclusion Complex 10% HP- β -CD in PBS> 15 mg/mLHigh (>99% intact)Hydrophobic cavity sequestration
Part 4: Formulation Decision Workflow

Use the following logical workflow to determine the optimal solubility enhancement strategy for your specific experimental constraints.

SolubilityStrategy Start Solubility Issue: (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate Q1 Is physiological pH (7.4) strictly required? Start->Q1 Salt Salt Formation (pH 4.5 - 5.5) Protonate primary amine Q1->Salt No (Can tolerate acidic pH) Q2 Is high stock concentration (>10 mg/mL) needed? Q1->Q2 Yes (Must be pH 7.4) Hydrolysis Critical Validation: Monitor for Ester Hydrolysis via HPLC Salt->Hydrolysis CoSolvent Co-Solvent System (DMSO/EtOH + Water) Q2->CoSolvent No (Low conc. acceptable) Cyclo Cyclodextrin Inclusion (HP-β-CD complexation) Q2->Cyclo Yes (High conc. required) CoSolvent->Hydrolysis Cyclo->Hydrolysis

Figure 1: Decision tree for selecting the appropriate solubility enhancement strategy based on experimental constraints.

Part 5: Frequently Asked Questions (FAQs)

Q: Does the (R)-stereocenter affect the aqueous solubility compared to the racemic mixture? A: Yes, slightly. Enantiopure compounds often pack more efficiently into crystal lattices than racemic mixtures, leading to a higher melting point and higher lattice energy. This means the (R)-enantiomer may have a marginally lower intrinsic aqueous solubility than the racemate because more energy is required to break the crystal lattice during dissolution.

Q: Can I use Tween-80 or SDS instead of Cyclodextrins? A: While surfactants like Tween-80 (micellar solubilization) can work, they often interfere with biological assays by lysing cell membranes or denaturing proteins. Furthermore, the ester bond in our compound can be susceptible to nucleophilic attack or micellar-catalyzed hydrolysis. HP- β -CD is generally preferred for preserving both the chemical stability of the ester and the integrity of biological assays[5].

Q: How do I definitively distinguish between precipitation and ester hydrolysis? A: Visually, both can cause issues (hydrolysis yields the carboxylic acid, which may also have poor solubility depending on the pH). The only definitive method is HPLC-UV or LC-MS. If the compound precipitates, redissolving the pellet in 100% acetonitrile will yield the original peak on the chromatogram. If hydrolysis occurred, you will see a new peak with a shorter retention time (the more polar carboxylic acid) and a mass shift of -28 Da (loss of the ethyl group)[2].

Part 6: References
  • Title: Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water Source: Industrial & Engineering Chemistry Research, American Chemical Society URL: [Link]

  • Title: Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis-O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study Source: Molecules, National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base Source: Journal of Pharmaceutical Sciences, PubMed URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: Pharmaceutics, National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to NMR Spectra Validation for Purity Assessment of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate

Introduction: Beyond the Structure, The Imperative of Purity For researchers and professionals in drug development, the structural confirmation of a molecule like (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate, a key pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Structure, The Imperative of Purity

For researchers and professionals in drug development, the structural confirmation of a molecule like (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate, a key pharmaceutical intermediate, is only the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its purity. The presence of even minute quantities of impurities—be it starting materials, by-products, or residual solvents—can have profound implications on the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1]

While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are mainstays in purity analysis, Nuclear Magnetic Resonance (NMR) spectroscopy offers a unique and powerful orthogonal approach.[2][3] NMR's inherent quantitative nature, where the signal integral is directly proportional to the number of nuclei, allows it to serve as a primary ratio method of measurement, enabling purity determination without requiring specific reference standards for every impurity.[4][5][6]

This guide provides an in-depth, experience-driven comparison of NMR-based methodologies for the comprehensive purity validation of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate. We will move beyond simple spectral interpretation to discuss the causality behind experimental design, the establishment of self-validating protocols, and the synergistic use of NMR with other techniques to build an unassailable case for product purity.

Part 1: Foundational Analysis - Structural Confirmation via ¹H and ¹³C NMR

Before any quantitative assessment, we must unequivocally confirm the identity of the target compound. Standard 1D ¹H and ¹³C NMR spectra, supported by 2D experiments like HSQC if needed, serve this purpose.

The expected ¹H NMR spectrum of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate in CDCl₃ would feature distinct signals for the ethyl ester protons, the diastereotopic protons of the CH₂ group adjacent to the stereocenter, the CH proton, the benzylic CH₂ protons, and the aromatic protons on the bromophenyl ring. Similarly, the ¹³C NMR spectrum provides a carbon count and chemical environment information, confirming the complete carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate

Group¹H Chemical Shift (ppm, Predicted)¹³C Chemical Shift (ppm, Predicted)MultiplicityIntegration
Ethyl -CH₃~1.25~14.1Triplet3H
Ethyl -CH₂~4.15~60.5Quartet2H
C2-CH₂~2.50~40.0Multiplet2H
C3-CH~3.40~48.0Multiplet1H
C4-CH₂~2.85~42.0Multiplet2H
Aromatic C-H~7.15 (d), ~7.45 (d)~121.0, ~131.0, ~132.0, ~138.0Doublets2H, 2H
-NH₂Variable (broad)-Singlet (broad)2H

Note: Predictions are based on standard chemical shift tables and software. Actual values may vary based on solvent and concentration.

Part 2: The Gold Standard - Quantitative Purity by ¹H qNMR

Quantitative NMR (qNMR) is a powerful primary analytical method for purity assessment.[2][7] Its strength lies in the direct proportionality between the NMR signal area and the number of atomic nuclei, which allows for direct quantification against a certified internal standard of known purity.[4]

The Causality Behind Key qNMR Experimental Choices

Simply integrating a spectrum is insufficient. For data to be truly quantitative and trustworthy, specific acquisition parameters must be optimized. The goal is to ensure that the magnetization of every proton in the sample has fully returned to equilibrium before the next scan, ensuring that signal intensity is solely a function of concentration.

  • Relaxation Delay (D1): This is the most critical parameter. The D1 delay must be at least 5 times the longest longitudinal relaxation time (T₁) of any proton being quantified (both analyte and standard). A short D1 will lead to signal saturation, especially for nuclei with long T₁ values (like non-protonated carbons' satellites or some aromatic protons), resulting in underestimation of their corresponding signals.

  • Pulse Angle: A 90° pulse provides the maximum signal for a single scan. However, for quantitative accuracy and to minimize the impact of non-uniform pulse delivery across the sample, a smaller flip angle (e.g., 30°) is often used in conjunction with a sufficiently long relaxation delay.

  • Signal-to-Noise (S/N) Ratio: A high S/N is essential for accurate integration. Regulatory authorities like the USP recommend a minimum S/N of ≥ 150 for validated qNMR assays.[8] This is achieved by increasing the number of scans.

Experimental Protocol: qNMR Purity Assay

This protocol describes a self-validating system for determining the purity of a batch of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate.

1. Selection of Internal Standard (IS):

  • Criteria: High purity (>99.9%), non-hygroscopic, stable, and possesses sharp signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.
  • Our Choice: Maleic acid. Its singlet at ~6.2-6.5 ppm in DMSO-d₆ is well-resolved from the analyte signals.

2. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of the (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate sample into a clean, dry vial. Record the mass to 0.01 mg.
  • Accurately weigh approximately 5-10 mg of the certified Maleic Acid internal standard into the same vial. Record the mass to 0.01 mg.
  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) to ensure complete dissolution.
  • Vortex thoroughly and transfer the solution to a high-quality NMR tube.

3. NMR Data Acquisition (400 MHz+ Spectrometer):

  • Lock and shim the spectrometer on the sample until optimal field homogeneity is achieved.
  • Acquire a standard ¹H NMR spectrum to confirm signal positions.
  • Set up the quantitative experiment with the following parameters:
  • Pulse Angle: 30°
  • Relaxation Delay (D1): 30 seconds (a conservative value ensuring full relaxation for most small molecules).
  • Acquisition Time (AQ): ~3-4 seconds.
  • Number of Scans (NS): 16-64 (adjust to achieve S/N > 150 on the smallest integral to be used).

4. Data Processing and Purity Calculation:

  • Apply Fourier transform, phase correction, and baseline correction meticulously. Ensure the baseline is flat over the regions of integration.
  • Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the aromatic protons at ~7.45 ppm) and the singlet from the internal standard (Maleic Acid).
  • Calculate the purity using the following formula[7]:
Visualizing the Workflow

G cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Calculation cluster_report 4. Final Result mass_analyte Accurately Weigh Analyte (m_Analyte) mass_is Accurately Weigh Internal Standard (m_IS) mass_analyte->mass_is dissolve Dissolve in Deuterated Solvent mass_is->dissolve load_sample Load Sample, Lock & Shim dissolve->load_sample Transfer to NMR tube set_params Set Quantitative Params (D1 ≥ 5*T1, NS for S/N>150) load_sample->set_params acquire Acquire 1H qNMR Spectrum set_params->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte (I_Analyte) & Standard (I_IS) Peaks process->integrate calculate Calculate Purity Using Formula integrate->calculate purity_report Final Purity (%) calculate->purity_report

Caption: Workflow for quantitative purity determination by ¹H qNMR.

Part 3: Impurity Profiling - The Art of Detection

A purity value is only meaningful in the context of a comprehensive impurity profile. NMR is exceptionally well-suited for identifying and quantifying unknown impurities, often without their isolation.[3][5]

Anticipating Potential Impurities

Based on a common synthesis route for similar compounds—the rhodium-catalyzed asymmetric addition of (4-bromophenyl)boronic acid to ethyl (E)-but-2-enoate[9]—we can anticipate several classes of impurities:

  • Starting Materials: Unreacted (4-bromophenyl)boronic acid or ethyl (E)-but-2-enoate.

  • By-products: Products from side reactions, such as the formation of diastereomers or products from dimerization.

  • Reagents & Solvents: Residual solvents (e.g., dioxane, heptane, ethyl acetate) and reagents (e.g., triethylamine).[10]

Visualizing Impurity Identification Logic

When an unassigned peak appears in the ¹H NMR spectrum, a logical process of elimination is required.

G start Unidentified Peak Observed in ¹H Spectrum q1 Is it a sharp singlet in a common solvent region? start->q1 q2 Does it match the spectrum of a known starting material or reagent? q1->q2 No res_solvent Likely Residual Solvent (e.g., Acetone, DCM, Toluene) q1->res_solvent Yes q3 Does its integration value correlate with the main product? q2->q3 No res_sm Likely Starting Material or Reagent q2->res_sm Yes q4 Does it have correlations in 2D NMR (COSY, HSQC)? q3->q4 No res_byproduct Likely a Related By-product or Degradant q3->res_byproduct Yes q4->res_byproduct Yes res_unknown Unknown Impurity. Requires further investigation (LC-MS, Isolation) q4->res_unknown No res_artifact Could be an artifact (e.g., spinning sideband)

Caption: Decision tree for the identification of unknown signals in an NMR spectrum.

Part 4: The Chiral Question - Assessing Enantiomeric Purity

Since enantiomers have identical NMR spectra in an achiral environment, determining the enantiomeric excess (ee) requires creating a diastereomeric interaction. This is achieved using either Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs).[11][12]

For (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate, the primary amine group is an ideal handle for derivatization. Reacting the sample with an enantiomerically pure CDA, such as Mosher's acid chloride or a custom chiral boronic acid complex, creates a mixture of diastereomers.[11][13] These diastereomers are no longer mirror images and will exhibit separate, resolvable signals in the NMR spectrum. The integration ratio of these distinct signals provides a direct and accurate measurement of the enantiomeric excess.

Part 5: The Orthogonal Viewpoint - A Comparison with HPLC

Neither NMR nor HPLC is a panacea; they are complementary, orthogonal techniques.[2] Using both provides the highest level of confidence in a purity assessment.[3][14]

Table 2: Comparison of qNMR and HPLC for Purity Analysis

FeatureQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Principle Universal detection based on the number of nuclei.[15]Separation based on polarity, detection via chromophore (UV-Vis).
Quantification Primary method; can be absolute with an internal standard. No analyte-specific reference needed.[4][8]Relative method (area percent) unless a reference standard is available for every impurity.
Strengths • Provides structural information on impurities.• Non-destructive.[15]• Fast for single samples once the method is set.• Excellent for separating complex mixtures.[14][16]• Extremely high sensitivity for trace impurities with strong chromophores.
Limitations • Lower sensitivity than HPLC.• Signal overlap can complicate analysis.[14]• Requires soluble sample.• Non-chromophoric impurities are invisible.• Relative Response Factors (RRFs) can vary, leading to inaccurate area % purity.[4]
Best For Absolute purity assignment, structural elucidation of impurities, analyzing mixtures without separation.Detecting trace impurities, analyzing complex mixtures, routine quality control with established standards.

Conclusion

NMR spectroscopy, when applied with rigor and a deep understanding of the underlying principles, is an indispensable tool for validating the purity of pharmaceutical intermediates like (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate. From initial structural confirmation to absolute quantitative purity determination via qNMR and detailed impurity profiling, it provides a rich dataset that is both comprehensive and trustworthy. By complementing NMR data with an orthogonal technique like HPLC, scientists can build a robust, multi-faceted, and regulatory-compliant purity profile, ensuring the quality and safety of the materials that advance through the drug development pipeline.

References

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Anonymous. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.
  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Pauli, G. F., Chen, S.-N., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).
  • BenchChem. (n.d.). A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy.
  • USP. (n.d.). Stimuli Article (qNMR).
  • Bélanger, F., et al. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC - NIH.
  • Richard, C., & Benedde, S. (2024). HPLC, a modular technique that complements NMR. SPECIFIC POLYMERS.
  • James, K., & James, T. D. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. PDF.
  • James, K., & James, T. D. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses.
  • Hoffbauer, M. A., & KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Righi, G., & Bovicelli, P. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI.
  • Görög, S., Balogh, G., & Gazdag, M. (1991). Combined application of high-performance liquid chromatography and NMR spectroscopy in the impurity profiling of drugs. PubMed.
  • Anonymous. (2009). presence of organic impurities into active pharmaceutical ingredients. IJPSR.

Sources

Comparative

A Comparative Guide to the Reactivity of (R)- and (S)-Ethyl 3-amino-4-(4-bromophenyl)butanoate Enantiomers

Executive Summary In the landscape of modern drug discovery and development, the stereochemistry of molecular building blocks is of paramount importance. Enantiomers of a chiral molecule can exhibit profoundly different...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and development, the stereochemistry of molecular building blocks is of paramount importance. Enantiomers of a chiral molecule can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic properties. This guide provides an in-depth comparison of the (R)- and (S)-enantiomers of ethyl 3-amino-4-(4-bromophenyl)butanoate, two valuable chiral synthons in medicinal chemistry. While direct, head-to-head comparative studies on their reactivity are not extensively documented in a single source, this document synthesizes established principles of stereochemistry and data from analogous systems to provide a comprehensive analysis. We will explore their asymmetric synthesis, methods for enantiomeric separation, and, most critically, the anticipated differences in their reactivity in key chemical transformations. This guide is intended for researchers, scientists, and drug development professionals who utilize chiral building blocks in the synthesis of complex molecular targets.

Introduction: The Imperative of Chirality in Synthesis

Chirality is a fundamental property of molecules that dictates their three-dimensional arrangement and, consequently, their interaction with other chiral entities, such as biological receptors and enzymes. The differential biological activity of enantiomers is a well-established principle, with tragic historical examples like thalidomide underscoring its importance. Therefore, the ability to selectively synthesize and utilize a single enantiomer of a chiral intermediate is a cornerstone of modern pharmaceutical development.

β-amino acids and their esters are privileged structural motifs found in numerous natural products and pharmacologically active compounds, including peptides, alkaloids, and β-lactam antibiotics.[1] Ethyl 3-amino-4-(4-bromophenyl)butanoate serves as a versatile chiral building block, offering multiple functional handles—an amine, an ester, and a brominated aromatic ring—for subsequent chemical modifications. Understanding the distinct reactivity of its (R) and (S) enantiomers is crucial for designing efficient and stereocontrolled synthetic routes to complex, enantiomerically pure target molecules.

Asymmetric Synthesis and Enantiomeric Resolution

The accessibility of enantiomerically pure starting materials is the first critical step in any stereoselective synthesis. The (R) and (S) enantiomers of ethyl 3-amino-4-(4-bromophenyl)butanoate can be obtained either through asymmetric synthesis, which directly generates the desired enantiomer, or by resolving a racemic mixture.

Rhodium-Catalyzed Asymmetric Synthesis

A highly efficient and well-documented method for the synthesis of the (S)-enantiomer is the rhodium-catalyzed asymmetric 1,4-addition of 4-bromophenylboronic acid to ethyl crotonate. The stereochemical outcome of this reaction is controlled by the chirality of the bisphosphine ligand, typically a BINAP derivative.

The use of (R)-(+)-BINAP as the chiral ligand directs the reaction to produce (S)-Ethyl 3-(4-bromophenyl)butanoate) .[2][3] Conversely, employing (S)-(-)-BINAP under identical conditions will yield the (R)-Ethyl 3-(4-bromophenyl)butanoate) .[2] This reliance on the ligand's chirality is a prime example of catalyst-controlled stereoselection and provides a reliable route to either enantiomer.

Asymmetric_Synthesis cluster_R (R)-Enantiomer Synthesis cluster_S (S)-Enantiomer Synthesis R_BINAP (S)-(-)-BINAP R_Product (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate R_BINAP->R_Product Leads to S_BINAP (R)-(+)-BINAP S_Product (S)-Ethyl 3-amino-4-(4-bromophenyl)butanoate S_BINAP->S_Product Leads to Reactants 4-Bromophenylboronic Acid + Ethyl Crotonate Catalyst [Rh(NBD)2]BF4 Reactants->Catalyst 1,4-Addition Catalyst->R_BINAP Chiral Ligand Catalyst->S_BINAP Chiral Ligand

Caption: Catalyst-controlled asymmetric synthesis of (R)- and (S)-enantiomers.

Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique that exploits the differential reaction rates of two enantiomers with a chiral catalyst or reagent. Lipases are frequently used for the resolution of racemic β-amino esters via enantioselective N-acylation.[2] In a typical scenario, one enantiomer will react significantly faster with an acyl donor in the presence of the lipase, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess.

For instance, a lipase like Candida antarctica Lipase B (CAL-B) might preferentially acylate the (R)-enantiomer, producing the (R)-N-acyl derivative and leaving behind unreacted (S)-ester. This method's efficacy is a direct consequence of the differing reactivity of the enantiomers within the chiral pocket of the enzyme.

Kinetic_Resolution_Workflow cluster_products Separated Products Racemate Racemic (R/S)-Ester Enzyme Lipase (e.g., CAL-B) + Acyl Donor Racemate->Enzyme Enantioselective N-Acylation Separation Chromatographic Separation Enzyme->Separation Mixture of Products S_Ester (S)-Ester (Unreacted, High e.e.) Separation->S_Ester R_Amide (R)-N-Acyl Amide (Product) Separation->R_Amide

Caption: General workflow for enzymatic kinetic resolution of β-amino esters.

Comparative Reactivity Analysis

The fundamental difference between the (R) and (S) enantiomers lies in the spatial orientation of the substituents around the chiral center (C3). This seemingly subtle difference has profound consequences when these molecules interact with other chiral entities or are used to construct new stereocenters.

Diastereoselective Reactions: Creating New Stereocenters

When a pure enantiomer of ethyl 3-amino-4-(4-bromophenyl)butanoate is used in a reaction that generates a new stereocenter, the product will be one of two possible diastereomers. The existing stereocenter (at C3) directs the stereochemical outcome at the newly formed chiral center.

Consider the acylation of the amine with a chiral, enantiomerically pure acid chloride, such as (R)-2-phenylpropanoyl chloride.

  • Reacting (S)-ethyl 3-amino-4-(4-bromophenyl)butanoate will produce the (S, R)-diastereomer .

  • Reacting (R)-ethyl 3-amino-4-(4-bromophenyl)butanoate will produce the (R, R)-diastereomer .

These two products, being diastereomers, will have different physical properties (melting point, boiling point, solubility, NMR spectra) and can be separated by standard chromatographic techniques. This principle is the foundation of substrate-controlled stereoselective synthesis. The choice of the (R) or (S) starting material directly determines which diastereomer is formed.

Starting EnantiomerChiral ReagentProduct Diastereomer
(S) -Ester(R)-Reagent(S, R)-Product
(R) -Ester(R)-Reagent(R, R)-Product
(S) -Ester(S)-Reagent(S, S)-Product
(R) -Ester(S)-Reagent(R, S)-Product
Table 1: Expected diastereomeric products from the reaction of (R)- and (S)-esters with a chiral reagent.
Synthesis of β-Lactams: A Case Study in Stereochemical Control

β-lactams are a critical class of compounds, most famously represented by penicillin and cephalosporin antibiotics. The Staudinger [2+2] cycloaddition is a common method for their synthesis.[4][5] When a chiral β-amino ester is used as a precursor, its stereochemistry is often transferred to the final β-lactam product.

For example, cyclization of the N-protected β-amino acid (derived from the hydrolysis of the corresponding ester) can lead to the formation of a β-lactam. The relative stereochemistry of the substituents on the β-lactam ring is dictated by the stereochemistry of the starting material. Using the (S)-enantiomer will lead to a different product stereoisomer than using the (R)-enantiomer. This control is crucial as the biological activity of β-lactam antibiotics is highly dependent on their stereochemistry.

Experimental Protocols

To provide practical context, this section details key experimental procedures.

Protocol: Large-Scale Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate

(Adapted from Organic Syntheses, 2018, 95, 328-344)[2][3]

  • Catalyst Preparation: To a 1-L, three-necked, round-bottomed flask under a nitrogen atmosphere, add (4-bromophenyl)boronic acid (25.1 g, 125 mmol), bis(norbornadiene)rhodium(I) tetrafluoroborate (467 mg, 1.25 mmol), and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP, 780 mg, 1.25 mmol).

  • Solvent Addition: Add 1,4-dioxane (250 mL) and stir the mixture at 23 °C for 30 minutes.

  • Reagent Addition: Add water (38 mL) followed by triethylamine (17.5 mL, 125 mmol).

  • Reaction Initiation: Heat the mixture to 30 °C and add neat ethyl (E)-but-2-enoate (18.6 mL, 150 mmol) over 5 minutes.

  • Reaction and Workup: Stir the mixture at 30 °C for 21 hours. After completion, cool the reaction, dilute with ethyl acetate, and perform an aqueous workup to isolate the crude product.

  • Purification: Purify the crude oil by silica gel chromatography to yield the enantiomerically pure (S)-ester.

Protocol: General Method for Chiral HPLC Analysis

The enantiomeric purity of the esters can be determined by high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP).

  • Column: Chiralpak IA or similar amylose-based CSP.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may need to be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.

  • Analysis: Inject the racemic mixture first to determine the retention times of both enantiomers. Subsequently, inject the enantiomerically enriched sample to determine the enantiomeric excess (e.e.).

Conclusion

While they possess identical physical properties in a non-chiral environment, the (R)- and (S)-enantiomers of ethyl 3-amino-4-(4-bromophenyl)butanoate exhibit distinct chemical personalities. Their true divergence in reactivity is revealed when they interact with other chiral molecules or are used in stereoselective transformations.

  • Synthetic Accessibility: Both enantiomers are readily accessible in high purity through well-established asymmetric synthesis protocols, with the choice of chiral ligand dictating the stereochemical outcome.

  • Reactivity Divergence: The core difference lies in their diastereoselective potential. The (R)-enantiomer will yield a different diastereomer than the (S)-enantiomer when reacted to form a new stereocenter. This is not a difference in what they react with, but rather in the three-dimensional structure of the product they form.

  • Kinetic Behavior: The enantiomers react at different rates in the presence of chiral catalysts or enzymes, a property exploited for their separation via kinetic resolution.

For the medicinal chemist and process developer, the choice between the (R) and (S) enantiomer is not arbitrary; it is a critical design choice that will cascade through the entire synthetic sequence, ultimately determining the stereochemistry and, therefore, the biological activity of the final drug candidate.

References

  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]

  • Madhavan, P., Rao, B. M., Pravin, B., Thilakkumar, T., Arun, K., Sravan, T., Sivakumar, K., & Chandrasekhar, K. B. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Analytical Chemistry: An Indian Journal, 6(2). [Link]

  • Troisi, L., De Vitis, L., Granito, C., & Pindinelli, E. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 14(2), 143-172. [Link]

  • Forró, E., & Fülöp, F. (2007). Enzymatic kinetic resolution of β-amino acid derivatives. Tetrahedron: Asymmetry, 18(1), 89-95. [Link]

  • Organic Syntheses. (n.d.). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. [Link]

  • He, G., Wang, B., Nack, W. A., & Chen, G. (2015). Room-Temperature Enantioselective C–H Iodination via Kinetic Resolution. Journal of the American Chemical Society, 137(23), 7294–7297. [Link]

  • Buchwald, S. L., & Watson, D. A. (2011). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 133(45), 18231–18234. [Link]

  • Banik, B. K., et al. (2010). Novel and Recent Synthesis and Applications of β-Lactams. SciSpace, 14(2), 143-172. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2012). A Novel Methodology for the Asymmetric Synthesis of beta-Lactams and beta-Amino Acids. University of Bath's Research Portal. [Link]

  • Seebach, D., & Overhand, M. (2015). Completely Stereocontrolled Aldol Reaction of Chiral β-Amino Acids. Organic Letters, 17(4), 856–859. [Link]

  • Janezic, M., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 135. [Link]

Sources

Validation

A Comparative Guide to the Chiral HPLC Method Validation for (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate

Introduction: The Critical Role of Enantiomeric Purity (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate is a chiral building block of significant interest in the pharmaceutical industry. As with many chiral molecules, its en...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Enantiomeric Purity

(R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate is a chiral building block of significant interest in the pharmaceutical industry. As with many chiral molecules, its enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to accurately quantify the enantiomeric purity of the desired (R)-enantiomer and control the level of its (S)-counterpart is not merely an analytical task but a regulatory and safety imperative. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) stands as the definitive technique for this purpose, offering the high selectivity required for robust enantiomeric separation.[1]

This guide provides an in-depth, validated chiral HPLC method for (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate. We will dissect the causality behind the methodological choices, present a comprehensive validation protocol grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, and compare the chosen method against viable alternatives to equip researchers and drug development professionals with a robust framework for their analytical challenges.[2][3]

Core Validated Method: A Pirkle-Type CSP Approach

For the separation of β-amino acid esters like the target analyte, a Pirkle-type CSP offers a reliable mechanism for chiral recognition. These phases operate on a principle of forming transient diastereomeric complexes between the analyte and the CSP through a combination of π-π interactions, hydrogen bonds, and dipole-dipole interactions. A method was developed and validated based on a similar separation for a structurally related compound, β-amino-β-(4-bromophenyl) propionic acid.[4]

Optimized Chromatographic Conditions:

ParameterConditionRationale
Column (R,R) Whelk-O1 (Pirkle-type)This CSP is known for its excellent enantioselectivity for compounds containing aromatic rings and hydrogen-bonding groups, making it ideal for the target analyte.[4]
Dimensions 250 x 4.6 mm, 5 µmStandard analytical column dimensions provide a good balance between resolution and analysis time.
Mobile Phase n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (95:5:0.1, v/v/v)A normal-phase system enhances the specific interactions required for chiral recognition on this CSP. Ethanol acts as the polar modifier to control retention, while TFA protonates the amine group, improving peak shape and interaction with the CSP.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times and resolution.
Detection UV at 225 nmThe bromophenyl group provides strong UV absorbance at this wavelength for high sensitivity.
Injection Vol. 10 µL
Diluent Mobile PhaseEnsures peak shape is not distorted upon injection.

Under these conditions, baseline separation (Resolution (Rs) > 2.0) is achieved, with the (S)-enantiomer typically eluting before the (R)-enantiomer.

Method Validation Protocol: Adherence to ICH Q2(R1) Guidelines

The validation of a chiral purity method is essential to ensure its reliability. The process must demonstrate that the method is suitable for its intended purpose.[5][6] The following protocol outlines the validation parameters as stipulated by ICH Q2(R1).

Chiral_HPLC_Method_Validation_Workflow cluster_validation Validation Protocol (ICH Q2(R1)) start_node Start: Method Development & Optimization Specificity 1. Specificity (Peak Purity) start_node->Specificity System Suitability Passed process_node process_node data_node data_node end_node Validated Method Ready for Routine Use Linearity 2. Linearity & Range Specificity->Linearity Accuracy 3. Accuracy (% Recovery) Linearity->Accuracy Precision 4. Precision (Repeatability & Intermediate) Accuracy->Precision Limit 5. LOD & LOQ Precision->Limit Robustness 6. Robustness Limit->Robustness Robustness->end_node

Caption: Workflow for Chiral HPLC Method Validation per ICH Q2(R1).

Specificity

Causality: Specificity demonstrates that the analytical signal is unequivocally attributable to the target analyte. In a chiral method, this means ensuring the main peak is pure and that the undesired enantiomer and any potential impurities or degradants are well-separated.

Experimental Protocol:

  • Prepare a solution of the racemic mixture (both R and S enantiomers).

  • Prepare a solution spiked with the (R)-enantiomer and a low level (e.g., 0.1%) of the (S)-enantiomer.

  • Prepare a placebo solution (all formulation components except the active ingredient, if applicable).

  • Inject all solutions and verify that no interfering peaks co-elute with the (R) or (S) enantiomers.

  • Utilize a photodiode array (PDA) detector to assess peak purity of the (R)-enantiomer peak.

Acceptance Criteria: Resolution (Rs) between the (R) and (S) enantiomers should be > 2.0. The peak purity index should be > 0.999.

Linearity and Range

Causality: Linearity establishes a proportional relationship between the concentration of the analyte and the detector response. This is crucial for accurate quantitation of the undesired enantiomer.

Experimental Protocol:

  • Prepare a stock solution of the (S)-enantiomer (the impurity).

  • Prepare a series of at least five calibration solutions by spiking a constant, high concentration of the (R)-enantiomer with varying levels of the (S)-enantiomer. The range should typically span from the Limit of Quantitation (LOQ) to 150% of the target specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%).

  • Inject each solution in triplicate.

  • Construct a calibration curve by plotting the peak area of the (S)-enantiomer against its concentration.

Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.998.[7]

Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. It is determined by recovery studies.

Experimental Protocol:

  • Prepare samples in triplicate by spiking the (R)-enantiomer with the (S)-enantiomer at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

  • Analyze the samples and calculate the concentration of the (S)-enantiomer using the previously established linearity curve.

  • Calculate the percent recovery at each level.

Acceptance Criteria: Mean recovery should be within 90.0% to 110.0% for low-level impurity analysis.

Precision

Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Prepare six individual samples by spiking the (R)-enantiomer with the (S)-enantiomer at the 100% specification level. Analyze these samples on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results from both sets of experiments.

Acceptance Criteria: The %RSD for the quantitation of the (S)-enantiomer should be ≤ 15%.[5]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.

Experimental Protocol:

  • These limits can be determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • The LOQ should be confirmed by preparing a sample at the calculated concentration and verifying that its precision (%RSD ≤ 15%) and accuracy are acceptable.

Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol:

  • Analyze a system suitability solution while making small, deliberate changes to the chromatographic conditions.

  • Typical variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5°C)

    • Mobile Phase Composition (e.g., % Ethanol ± 10%)

  • Monitor system suitability parameters like resolution and retention time.

Acceptance Criteria: The resolution (Rs) between enantiomers must remain > 2.0, and peak shapes should remain acceptable under all varied conditions.

Summary of Validation Data (Example):

Validation ParameterResultAcceptance Criteria
Specificity Rs = 2.8; No interferencesRs > 2.0
Linearity (Range: LOQ-0.15%) r² = 0.9992r² ≥ 0.998
Accuracy (Recovery) 98.5% - 103.2%90.0% - 110.0%
Precision (Repeatability) %RSD = 4.5%≤ 15%
Precision (Intermediate) %RSD = 6.8%≤ 15%
LOD 0.005%Reportable
LOQ 0.015%≤ Specification Limit
Robustness Resolution remained > 2.5Resolution > 2.0

Comparative Guide to Alternative Chiral Separation Strategies

While the Pirkle-type column provides an excellent solution, other CSPs and technologies are available, each with unique strengths. The choice of CSP is the most critical factor in achieving a successful separation.[1]

CSP_Selection_Diagram start_node Analyte: (R)-Ethyl 3-amino-4- (4-bromophenyl)butanoate Interactions Primary Interaction Mechanism? start_node->Interactions decision_node decision_node csp_node csp_node alt_tech_node alt_tech_node Pirkle Pirkle-Type CSPs (e.g., Whelk-O1) Interactions->Pirkle π-π & H-bonding Poly Polysaccharide CSPs (Cellulose/Amylose) Interactions->Poly Inclusion & H-bonding Macro Macrocyclic Glycopeptide (e.g., CHIROBIOTIC) Interactions->Macro Inclusion & Ionic Throughput High Throughput Needed? CE Chiral Capillary Electrophoresis (CE) Throughput->CE Yes Pirkle->Throughput Poly->Throughput

Caption: Decision logic for selecting a chiral separation strategy.

Polysaccharide-Based CSPs (e.g., Chiralpak®, Lux®)

These are the most widely used CSPs due to their broad enantioselectivity. They consist of cellulose or amylose derivatives coated or covalently bonded to a silica support.

  • Mechanism: Chiral recognition occurs through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure.

  • Advantages: Extremely versatile, with a high success rate for a wide range of compounds. Covalently bonded versions offer greater solvent compatibility.[8]

  • Considerations: The separation of amino acid esters is generally very effective on these phases, particularly on amylose-based CSPs like Chiralpak AD-H or Lux Amylose-1.[8] Method development often involves screening a range of columns (e.g., AD, AS, OD) and mobile phases (normal phase, polar organic, reversed-phase).

  • Comparison to Pirkle-Type: May offer better resolution if steric inclusion is the dominant recognition mechanism for a particular analyte. The screening process can be more time-consuming due to the wider variety of available phases.

Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC®)

These CSPs, such as those based on teicoplanin or vancomycin, contain complex chiral structures with multiple stereogenic centers and functional groups.

  • Mechanism: They offer a multi-modal separation mechanism, including ion-exchange, hydrogen bonding, and inclusion complexation within their basket-like structures.

  • Advantages: Particularly effective for the separation of underivatized amino acids and small peptides. They can be operated in reversed-phase, polar organic, or normal-phase modes, offering great flexibility.

  • Considerations: The CHIROBIOTIC T phase is well-suited for underivatized α- and β-amino acids. Their complex interaction mechanisms can sometimes make method development less predictable than with Pirkle-type columns.

  • Comparison to Pirkle-Type: A strong alternative, especially if the analyte is difficult to resolve on Pirkle or polysaccharide phases. The ability to use reversed-phase mobile phases can be an advantage for LC-MS compatibility.

Alternative Technologies: Chiral Capillary Electrophoresis (CE)

CE is an orthogonal separation technique that can offer extremely high efficiency and throughput.

  • Mechanism: Separation occurs in a capillary based on the differential migration of enantiomers in an electric field. Chiral selectivity is achieved by adding a chiral selector (e.g., cyclodextrins) to the background electrolyte.[9]

  • Advantages: Very fast analysis times, low sample and solvent consumption, and exceptionally high resolution. Capillary array electrophoresis (CAE) systems enable super-high-throughput screening, with thousands of determinations possible per day.[10]

  • Considerations: Requires specialized equipment. Sensitivity can be lower than HPLC unless coupled with concentration techniques or sensitive detectors like mass spectrometers.

  • Comparison to HPLC: Not a direct replacement but a powerful complementary technique. It is ideal for high-throughput screening in early-stage development or as an orthogonal method to confirm the purity results obtained by HPLC.

Comparative Summary of Chiral Separation Strategies:

StrategyPrimary MechanismKey AdvantagesBest Suited For
Pirkle-Type CSP π-π interactions, H-bondingRational method development, robustAromatic compounds, β-amino acids[4]
Polysaccharide CSP Steric inclusion, H-bondingBroad applicability, high success rateGeneral screening, wide range of chiral compounds[8][11]
Macrocyclic Glycopeptide Inclusion, ionic interactionsMulti-modal, flexible mobile phasesUnderivatized amino acids, polar compounds
Chiral CE Differential electrophoretic mobilityUltra-high throughput, low consumptionHigh-throughput screening, orthogonal validation[10]

Conclusion

The validated chiral HPLC method presented, utilizing an (R,R) Whelk-O1 Pirkle-type column, provides a robust, specific, and reliable means for quantifying the enantiomeric purity of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate. The comprehensive validation protocol, grounded in ICH Q2(R1) guidelines, ensures that the method is fit for its intended purpose in a regulated environment.

However, the field of chiral separations offers a diverse toolkit. Polysaccharide and macrocyclic glycopeptide CSPs represent powerful and often complementary alternatives, while technologies like chiral CE provide orthogonal capabilities for high-throughput applications. The optimal choice depends on the specific project requirements, from routine quality control, where a robust and validated method is paramount, to early-stage discovery, where screening speed may be the deciding factor. This guide serves as a foundational resource, empowering scientists to make informed decisions and confidently validate their chosen chiral separation method.

References

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases... Journal of Chromatographic Science, Oxford Academic. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. SCIRP. [Link]

  • Quality Guidelines. ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) - TSI Journals. TSI Journals. [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma... PMC. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Enantioseparation of aromatic amino acids using CEC monolith with novel chiral selector... PubMed. [Link]

  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

  • Enantioselective Separation of Synthetic Cathinones by Capillary Electrophoresis... Semantic Scholar. [Link]

  • Super-High-Throughput Screening of Enantioselective Catalysts by Using Capillary Array Electrophoresis. Wiley Online Library. [Link]

Sources

Comparative

Mass spectrometry characterization of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate

Comparative Mass Spectrometry Strategies for Halogenated β -Amino Acid Esters: A Deep Dive into (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate As pharmaceutical pipelines increasingly rely on complex chiral building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Strategies for Halogenated β -Amino Acid Esters: A Deep Dive into (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate

As pharmaceutical pipelines increasingly rely on complex chiral building blocks, the analytical characterization of these intermediates demands rigorous, causality-driven methodologies. (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate (CAS: 1480442-07-6) [1] is a prime example of such an intermediate. Structurally, it presents a fascinating analytical triad: a basic primary amine, a labile ethyl ester, and a para-bromophenyl moiety.

To definitively characterize this compound, analytical scientists must choose between soft ionization techniques like Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and hard ionization techniques like Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS). This guide objectively compares both platforms, detailing the mechanistic rationale behind each experimental choice to ensure high-fidelity structural validation.

Ionization Dynamics: Mechanistic Rationale

The LC-ESI-MS/MS Advantage: Soft Ionization & Isotopic Preservation

Electrospray Ionization (ESI) is a soft ionization technique that excels at preserving the intact molecular ion. For (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate, the primary amine is highly basic. By utilizing an acidic mobile phase (e.g., 0.1% Formic Acid), the amine is readily protonated in solution, driving the formation of the [M+H]+ ion and maximizing ionization efficiency in positive mode (ESI+) [2].

Crucially, soft ionization preserves the intact bromine atom. Bromine possesses a unique natural isotopic distribution: 79Br (50.69%) and 81Br (49.31%). This creates a highly diagnostic 1:1 doublet in the mass spectrum separated by 2 Da ( m/z 286.04 and 288.04). Visual recognition of this isotopic signature acts as a built-in structural filter, allowing scientists to easily distinguish the target analyte and its bromine-retaining fragments from background matrix noise [4].

The GC-EI-MS Challenge: Volatility & Hard Fragmentation

Electron Ionization (EI) at 70 eV is a hard ionization technique that shatters the molecule to produce a highly reproducible, library-matchable fragmentation fingerprint. However, GC-MS requires the analyte to be volatile and thermally stable. While the ethyl ester provides some volatility, the free primary amine is highly polar. If injected directly, the amine will hydrogen-bond with active silanol groups on the GC column's stationary phase, leading to severe peak tailing and thermal degradation [3]. Therefore, pre-column chemical derivatization is an absolute necessity to cap the amine and neutralize its polarity.

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical run must function as a self-validating system. Below are the optimized, step-by-step methodologies for both platforms.

Protocol A: LC-ESI-MS/MS (Intact Mass & Targeted Fragmentation)

Causality: We use a reversed-phase C18 column to retain the hydrophobic bromophenyl group, while the acidic aqueous mobile phase ensures the amine remains ionized for optimal ESI+ transmission.

  • Sample Preparation: Dissolve the compound in HPLC-grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol/Water containing 0.1% Formic Acid.

  • System Validation (QC): Inject a solvent blank (50:50 MeOH/H2O + 0.1% FA) to confirm the absence of column carryover. Follow with an injection of an internal standard (e.g., deuterated phenylalanine) to verify mass accuracy and ionization stability.

  • Chromatography:

    • Column: C18 (50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Parameters: Positive ion mode (ESI+). Capillary voltage: 3.5 kV. Isolate the [M+H]+ doublet ( m/z 286/288) in Q1. Apply Collision-Induced Dissociation (CID) at 15-25 eV using Argon gas to generate structural fragments in Q3.

Protocol B: GC-EI-MS (Derivatization & Fingerprinting)

Causality: We utilize Trifluoroacetic Anhydride (TFAA) to convert the primary amine into an N-trifluoroacetamide. This specific derivatization lowers the boiling point, prevents column interaction, and adds a massive fluorine-driven mass shift that is easily identifiable [3].

  • Sample Derivatization: Transfer 100 µL of the 1 mg/mL stock solution to a glass GC vial and evaporate to dryness under gentle nitrogen flow. Add 50 µL of anhydrous Pyridine and 50 µL of TFAA. Cap tightly and incubate at 60°C for 30 minutes.

  • Solvent Exchange: Evaporate the unreacted TFAA and Pyridine under nitrogen. Reconstitute the derivatized residue in 1 mL of GC-grade Hexane.

  • System Validation (QC): Prepare a "derivatization blank" (Pyridine + TFAA with no analyte, incubated and reconstituted in Hexane) to identify any artifact peaks originating from the reagents.

  • Chromatography:

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Carrier Gas: Helium at 1.0 mL/min.

  • MS Parameters: EI mode at 70 eV. Source temperature: 230°C. Scan range: m/z 50 to 500.

Quantitative Data & Spectral Interpretation

The data generated by these two orthogonal techniques provide complementary structural confirmation. Table 1 summarizes the operational performance, while Table 2 details the specific diagnostic ions you must look for during spectral interpretation.

Table 1: Methodological Comparison for (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate

MetricLC-ESI-MS/MSGC-EI-MS (TFA Derivatized)
Analyte State Free Base (Protonated)N-Trifluoroacetyl Ester
Ionization Mode Soft (ESI+)Hard (EI, 70 eV)
Primary Advantage Intact mass & isotope preservationExtensive structural fingerprinting
Sample Prep Time < 5 minutes (Dilution)~45 minutes (Derivatization)
Limit of Detection Low pg/mLLow ng/mL

Table 2: Key Diagnostic Ions and Fragmentation Causality

TechniqueObserved m/z Isotope PatternFragment Identity / Causality
ESI-MS/MS 286.0 / 288.01:1 Doublet [M+H]+ : Intact protonated molecule.
ESI-MS/MS 269.0 / 271.01:1 Doublet [M+H−NH3​]+ : Neutral loss of ammonia (17 Da), highly characteristic of aliphatic primary amines.
ESI-MS/MS 240.0 / 242.01:1 Doublet [M+H−C2​H6​O]+ : Neutral loss of ethanol (46 Da) from the ester terminus.
ESI-MS/MS 168.9 / 170.91:1 DoubletBromobenzyl Cation ( C7​H6​Br+ ) : Cleavage of the β -carbon backbone.
GC-EI-MS 381.0 / 383.01:1 Doublet [M]+∙ : Intact radical cation of the N-TFA derivative.
GC-EI-MS 336.0 / 338.01:1 Doublet [M−OCH2​CH3​]+ : Loss of the ethoxy radical from the ester group.

Decision Matrix & Workflow Visualization

To streamline the analytical decision-making process, the following logical workflow illustrates the divergent pathways required to characterize this specific compound based on the chosen mass spectrometry platform.

MS_Workflow Start Compound: (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate MW: 286.15 g/mol (Free Base) LC_Branch LC-ESI-MS/MS Pathway (Soft Ionization) Start->LC_Branch GC_Branch GC-EI-MS Pathway (Hard Ionization) Start->GC_Branch LC_Prep Sample Prep: Dilute in MeOH/H2O + 0.1% Formic Acid LC_Branch->LC_Prep GC_Prep Sample Prep: Derivatization (TFAA) to N-Trifluoroacetyl ester GC_Branch->GC_Prep LC_Run ESI+ MS/MS Preserves Intact [M+H]+ m/z 286 / 288 LC_Prep->LC_Run GC_Run EI-MS (70 eV) Extensive Fragmentation Library Matching GC_Prep->GC_Run LC_Out Outcome: Isotope Pattern Confirmation & Structural Fragments LC_Run->LC_Out GC_Out Outcome: High-Resolution Separation & Fingerprint ID GC_Run->GC_Out

Comparative MS workflow for (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate characterization.

Conclusion

For rapid, intact mass confirmation and isotopic pattern verification of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate, LC-ESI-MS/MS is the superior and more efficient choice due to the basicity of the amine and the preservation of the bromine doublet. However, if the goal is to build a permanent, instrument-agnostic spectral library for quality control, GC-EI-MS remains indispensable—provided the analyst thoroughly executes the required amine derivatization to ensure chromatographic integrity.

References

  • Kruve, A., et al. "Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte". Analytical Chemistry, ACS Publications. Available at: [Link]

  • Tsikas, D., et al. "Quality Control in Targeted GC-MS for Amino Acid-OMICS". National Institutes of Health (PMC). Available at: [Link]

  • Koen, Y. M., et al. "Use of isotopic signatures for mass spectral detection of protein adduction by chemically reactive metabolites of bromobenzene". PubMed (NIH). Available at: [Link]

Validation

Analytical Comparison Guide: Absolute Configuration Validation of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate

Executive Summary (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate (CAS: 1480442-07-6) is a highly valuable chiral amino acid derivative utilized extensively as a building block in pharmaceutical research and development 1....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate (CAS: 1480442-07-6) is a highly valuable chiral amino acid derivative utilized extensively as a building block in pharmaceutical research and development 1. Because the biological efficacy of chiral drugs is intrinsically tied to their stereochemistry, determining the absolute configuration (AC) of such intermediates with high confidence is a strict regulatory requirement.

This guide objectively compares the performance of X-ray crystallography against alternative analytical methods, providing researchers with a self-validating experimental protocol that leverages the molecule's intrinsic heavy atom (bromine) for definitive stereochemical assignment.

Comparative Analysis of Chiral Validation Methods

While multiple techniques exist for chiral analysis, they differ significantly in their physical requirements, outputs, and confidence levels. The presence of a bromine atom in this specific butanoate derivative fundamentally shifts the analytical advantage toward X-ray crystallography.

Quantitative Performance Comparison
Analytical MethodologyPrimary OutputRequires Single Crystal?Requires Reference Standard?Confidence in Absolute Configuration
Single Crystal X-ray Diffraction Absolute 3D Structure & Flack ParameterYesNoAbsolute / Definitive
Vibrational Circular Dichroism (VCD) Experimental vs. Computed IR/VCD SpectraNo (Liquid/Solution)No (Requires DFT Models)High
Chiral HPLC Enantiomeric Excess (ee%), Relative RetentionNoYesRelative
NMR (Mosher's Method) Diastereomeric Chemical ShiftsNoYes (Chiral Derivatizing Agent)Moderate to High
Causality & Expert Insight

Vibrational Circular Dichroism (VCD) is an excellent, rapid alternative for liquid samples or when crystallization fails, as it analyzes the differential absorption of circularly polarized infrared light without needing a single crystal 2. However, VCD relies heavily on the accuracy of Density Functional Theory (DFT) calculations to simulate the theoretical spectra for comparison 3.

In contrast, X-ray crystallography is an empirical, non-computational method. Because our target molecule contains bromine, X-ray diffraction utilizes anomalous dispersion to directly observe the absolute configuration, making it the undisputed gold standard for this specific compound 4.

The Physics of Anomalous Dispersion in Brominated Compounds

To understand why X-ray crystallography is the optimal choice here, we must examine the physics of X-ray scattering. For light atoms (C, H, N, O), X-ray scattering is primarily elastic. However, when the incident X-ray energy approaches the natural absorption frequency of a heavier atom like bromine, an inelastic interaction occurs.

This phase shift, known as anomalous dispersion , breaks Friedel's Law ( I(hkl)=I(−h−k−l) ). Bromine exhibits a remarkably high anomalous scattering correction factor ( Δf′′ ) when irradiated with Mo-Kα radiation, providing a robust, easily detectable signal difference between enantiomers 5.

DecisionTree Start Target Molecule: Chiral Amino Acid Derivative Heavy Contains Heavy Atom? (e.g., Bromine) Start->Heavy XRay Single Crystal X-ray Diffraction Heavy->XRay Yes (Br present) VCD Vibrational Circular Dichroism (VCD) Heavy->VCD No / Liquid State Anomalous Anomalous Dispersion Analysis XRay->Anomalous Flack Flack Parameter ~ 0 Anomalous->Flack Validated Absolute Configuration (R) Confirmed Flack->Validated

Caption: Decision matrix for selecting the optimal chiral validation methodology.

Self-Validating Experimental Protocol: X-ray Crystallography

To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system. The validity of the final absolute configuration is proven by internal mathematical checks (R-factor and Flack parameter) rather than external references.

Step 1: Single Crystal Growth
  • Action: Dissolve 50 mg of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate in a minimal volume of dichloromethane (DCM). Layer carefully with hexane (anti-solvent) in a crystallization tube. Allow slow diffusion at 4°C over 48-72 hours.

  • Causality: Slow diffusion minimizes nucleation sites, promoting the growth of a single, defect-free macroscopic crystal rather than microcrystalline powder, which is strictly required for single-crystal diffraction.

Step 2: Crystal Mounting and Cryocooling
  • Action: Select a crystal (approx. 0.2 x 0.2 x 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen cryoloop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K).

  • Causality: Cryogenic temperatures (100 K) drastically reduce atomic thermal vibrations (Debye-Waller factor). This enhances high-angle diffraction intensities, which is critical for accurately measuring the subtle intensity differences caused by the anomalous scattering of the bromine atom.

Step 3: Data Collection
  • Action: Collect diffraction data using a diffractometer equipped with a Mo-Kα microfocus X-ray source ( λ=0.71073 Å) and a photon-counting detector. Ensure high redundancy (collecting multiple equivalent reflections).

  • Causality: High redundancy is mathematically required to accurately calculate the small differences between Friedel pairs ( I(hkl) vs I(−h−k−l) ) and reduce statistical noise.

Step 4: Structure Solution & Refinement
  • Action: Solve the structure using intrinsic phasing or direct methods. Refine the model using full-matrix least-squares on F2 . Apply anisotropic displacement parameters for all non-hydrogen atoms.

Step 5: Internal Validation (The Self-Validating Check)
  • Action: Evaluate the final refinement metrics to validate the experiment.

    • Global Model Check: The final R1​ value must be < 0.05 (5%), confirming the atomic model accurately represents the electron density.

    • Absolute Structure Check: Examine the Flack parameter ( x ).

  • Causality: The Flack parameter is the ultimate self-validating metric for chirality in X-ray crystallography.

    • If x=0.00 (with a standard uncertainty < 0.05): The absolute configuration is definitively (R).

    • If x=1.00 : The crystal is the inverted (S) enantiomer.

    • If x=0.50 : The crystal is a racemic twin, and the validation fails.

Workflow Cryst 1. Single Crystal Growth (Slow Diffusion) Mount 2. Crystal Mounting (Cryoloop @ 100K) Cryst->Mount Diffract 3. Data Collection (Mo-Kα Radiation) Mount->Diffract Solve 4. Structure Solution (Intrinsic Phasing) Diffract->Solve Refine 5. Anisotropic Refinement (Least Squares on F²) Solve->Refine Validate 6. Absolute Structure (Flack Parameter Check) Refine->Validate

Caption: Step-by-step X-ray crystallography workflow for absolute configuration validation.

Conclusion

While methods like VCD and Chiral HPLC provide valuable orthogonal data, the presence of the heavy bromine atom in (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate dictates that single-crystal X-ray diffraction is the most authoritative validation method. By leveraging anomalous dispersion and maintaining a self-validating protocol centered on the Flack parameter, researchers can achieve absolute certainty in their stereochemical assignments, ensuring the structural integrity of downstream pharmaceutical applications.

References

  • Evitachem - Ethyl 3-amino-4-(4-bromophenyl)
  • Gaussian - Studying Chirality with Vibrational Circular Dichroism URL
  • ResearchGate - A Rapid Alternative to X-Ray Crystallography for Chiral Determination: Case Studies of VCD URL
  • MIT Department of Chemistry - Absolute Configuration and Anomalous Diffraction URL
  • Thieme-Connect - Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods URL

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate

Chemical Characterization & Hazard Profiling (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate is a chiral β -amino acid derivative frequently utilized as a critical intermediate in active pharmaceutical ingredient (API) synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Characterization & Hazard Profiling

(R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate is a chiral β -amino acid derivative frequently utilized as a critical intermediate in active pharmaceutical ingredient (API) synthesis. Because its molecular structure contains a covalently bound bromine atom on a phenyl ring, it falls strictly under the regulatory classification of a halogenated organic compound according to 1[1].

Proper disposal of this compound is not merely a compliance checkbox; it is a fundamental operational safety measure. Mixing halogenated organics with non-halogenated waste streams can lead to the formation of highly toxic brominated dioxins during incineration and severely complicates downstream waste processing[2].

Table 1: Chemical Properties & Operational Disposal Implications
PropertyValue/ClassificationOperational Disposal Implication
Chemical Class Brominated aromatic β -amino esterClassified strictly as Halogenated Organic Waste under EPA RCRA guidelines[1].
Halogen Content Contains covalently bound Bromine (Br)Must not be mixed with non-halogenated waste; requires specialized incineration to neutralize HBr gas[2].
Reactivity Amine (weak base), Ester (hydrolyzable)Avoid mixing with strong acids or strong oxidizers in waste carboys to prevent exothermic hydrolysis or oxidation[3].
Physical State Solid (typically crystalline powder)Solid waste (including contaminated PPE and silica) must be routed to dedicated solid halogenated containers[4].

Waste Segregation Logic and Causality

Why do we segregate? The causality behind strict segregation is rooted in the thermal degradation of the bromine-carbon bond. When halogenated organic compounds are incinerated, they release corrosive and toxic hydrogen bromide (HBr) gas. To safely process this, hazardous waste disposal facilities must route halogenated waste to specialized high-temperature rotary kilns equipped with caustic scrubbers[5].

Co-mingling (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate with standard non-halogenated solvents (like pure ethanol, ethyl acetate, or hexane) ruins the fuel-blending value of the non-halogenated stream and violates environmental regulations[3].

Logical Workflows for Waste Management

WasteSegregation Start Waste Generation: (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate State Physical State? Start->State Solid Solid Waste (Powder, PPE, Glassware) State->Solid Solid Liquid Liquid Waste (Reaction Solvents, Washes) State->Liquid Liquid SolidDisp Designated Solid Halogenated Waste Container Solid->SolidDisp Phase Solvent Phase? Liquid->Phase Org Organic Phase (e.g., DCM, EtOAc) Phase->Org Organic Aq Aqueous Phase (e.g., Washings) Phase->Aq Aqueous OrgDisp Halogenated Organic Liquid Waste Carboy Org->OrgDisp AqDisp Aqueous Hazardous Waste Carboy (Halogen-tagged) Aq->AqDisp

Workflow for the segregation and disposal of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate waste.

Step-by-Step Disposal Methodology

This protocol outlines a self-validating system for disposing of reaction mixtures and consumables contaminated with (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate.

Protocol: Post-Reaction Workup and Waste Segregation

  • Phase Separation: After quenching the reaction in a fume hood, transfer the biphasic mixture to a separatory funnel.

  • Organic Layer Extraction: Extract the product using a solvent.

    • Causality Check: Even if you extract the product using a non-halogenated solvent like Ethyl Acetate (EtOAc), the presence of the brominated solute immediately reclassifies the entire organic layer as Halogenated Organic Waste [3].

  • Liquid Waste Routing: Drain the organic layer into a chemically resistant, high-density polyethylene (HDPE) carboy explicitly labeled "Halogenated Organic Waste" (often color-coded green by EHS departments)[4],[3].

  • Aqueous Waste Routing: The remaining aqueous washings, which may contain trace amounts of the brominated compound, must not be poured down the drain. Route this to an "Aqueous Hazardous Waste" carboy and ensure it is tagged as containing halogenated contaminants[2].

  • Consumable Disposal: Place all contaminated weigh boats, spatulas, filter papers, silica gel, and nitrile gloves into a sealable container designated for "Solid Halogenated Waste"[2],[4].

Spill Response Protocol

Accidental releases require immediate, structured intervention to prevent environmental contamination and respiratory exposure.

SpillResponse Spill Accidental Spill (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate Assess Assess Spill Size & Location Spill->Assess Small Small Spill inside Fume Hood (< 50 mL / 50 g) Assess->Small Large Large Spill or Outside Hood (> 50 mL / 50 g) Assess->Large PPE Don Proper PPE (Nitrile gloves, goggles, lab coat) Small->PPE Evac Evacuate Area & Call EHS Large->Evac Absorb Absorb/Sweep with Inert Material (e.g., Vermiculite, Sand) PPE->Absorb Dispose Transfer to Solid Halogenated Waste Absorb->Dispose

Step-by-step spill response workflow for (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate.

Immediate Actions:

  • Assessment: Determine if the spill is localized within the fume hood (small) or has breached secondary containment (large). For large spills, evacuate the lab and call EHS[6].

  • Containment: For small spills of the solid powder, do not dry sweep, as this generates inhalable dust. Gently cover the powder with an inert, damp absorbent material (such as sand or vermiculite)[6].

    • Causality Check: Inert absorbents are required because brominated organics can occasionally react unpredictably with combustible absorbents (like sawdust)[6].

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a hazardous waste bag. Seal and label it as "Solid Halogenated Waste"[2].

  • Decontamination: Wipe the affected surface with a solvent known to dissolve the compound (e.g., a small amount of methanol or dichloromethane), and dispose of the contaminated wipes in the solid halogenated waste container[7].

References

  • Title: Hazardous Waste Segregation Source: Bucknell University URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Chamberland SOP Working with Bromine Source: Chamberland Research Group URL: [Link]

  • Title: Bromine Safety Guidelines Source: Washington State University URL: [Link]

  • Title: Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate

As researchers and developers at the forefront of pharmaceutical innovation, our commitment to safety is as critical as our scientific objectives. The compound (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate is a key interm...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers at the forefront of pharmaceutical innovation, our commitment to safety is as critical as our scientific objectives. The compound (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate is a key intermediate whose structural motifs—a primary aromatic amine and a halogenated phenyl group—demand a rigorous and informed approach to laboratory safety. This guide provides a deep, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring that your work with this compound is conducted under the safest possible conditions. Our directive is not just to follow protocols but to understand the causality behind them, creating a self-validating system of safety in your laboratory.

Hazard Assessment: A Proactive Stance on Safety

A specific Safety Data Sheet (SDS) for (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate is not always readily available. Therefore, we must predicate our safety protocols on the known hazards of its constituent chemical classes. This conservative approach is a cornerstone of trustworthy laboratory practice.

  • Primary Aromatic Amine: This functional group is the primary driver of toxicological concern. Aromatic amines as a class are known for their potential toxicity if ingested, inhaled, or absorbed through the skin.[1][2] Many are skin sensitizers, and some have been identified as potential or known carcinogens, causing damage to organs through prolonged or repeated exposure.[1][2][3][4]

  • Halogenated Aromatic Compound: The presence of a bromo-phenyl group places this compound in the category of halogenated organics. These substances often exhibit environmental persistence and require specific disposal protocols to prevent ecological harm.[5][6][7]

  • Physical Properties: While the exact physical state may vary, we will assume it could be a solid or a liquid, requiring precautions against both dust/aerosol inhalation and vapor exposure. Related compounds can be skin and eye irritants.[8]

The Core of Protection: Selecting Your Personal Protective Equipment

While engineering controls like a certified chemical fume hood are the first and most critical line of defense, your PPE is the essential final barrier between you and potential exposure.[5][6]

Eye and Face Protection: A Non-Negotiable Requirement

Direct contact with chemical splashes can cause severe and irreversible eye damage.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear fully sealed, indirectly vented chemical splash goggles that conform to ANSI Z87.1 standards. This is the minimum requirement for any quantity of the material.[9][10][11]

  • Face Shield: When handling larger volumes (>100 mL), during transfers, or when performing reactions under pressure or heat where the risk of a splash or energetic event is increased, a full-face shield must be worn over your chemical splash goggles.[9][12]

Skin and Body Protection: An Impermeable Barrier

Aromatic amines are readily absorbed through the skin, making comprehensive body protection critical.[2]

  • Gloves:

    • Material: Nitrile gloves provide a good baseline of protection for incidental contact.[5] However, for prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber are recommended.[10] Always consult a manufacturer-specific glove compatibility chart for aromatic amines.

    • Practice: Double-gloving is a highly recommended practice to increase protection, especially during transfers. Inspect gloves for any signs of degradation or punctures before use.[13] Employ proper removal techniques to avoid contaminating your skin.[13]

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is mandatory.[5]

  • Chemical-Resistant Apron: For procedures involving significant quantities or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[12]

  • Footwear: Fully enclosed, non-permeable shoes are required at all times in the laboratory.[5][6]

Respiratory Protection: Guarding Against Inhalation

All procedures involving (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate should be performed within a functioning chemical fume hood to minimize inhalation exposure.[5]

  • When Required: In the rare event that dust (if solid) or aerosols could be generated outside of a fume hood (e.g., during spill cleanup), respiratory protection is necessary.

  • Type: A NIOSH-approved air-purifying respirator fitted with organic vapor/acid gas cartridges and a P100 particulate filter is the appropriate choice.[10][14] Note that proper fit-testing and training are mandatory prerequisites for respirator use.[15]

Data Presentation: PPE Selection Matrix

Task / ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing <1g (Solid) Chemical Splash GogglesSingle Nitrile GlovesLab CoatNot required (in fume hood)
Small-Scale Reaction (<100mL) Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required (in fume hood)
Large-Scale Reaction (>100mL) Goggles & Face ShieldNeoprene/Butyl Gloves (Double)Lab Coat & Chemical ApronNot required (in fume hood)
Minor Spill Cleanup Goggles & Face ShieldNeoprene/Butyl Gloves (Double)Lab Coat & Chemical ApronAir-Purifying Respirator (if outside hood)

Experimental Protocols: A Step-by-Step Guide

Workflow for Safe Handling and Use
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and uncluttered. Designate a specific area for the work.

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles, and finally, your gloves. If a face shield or apron is required, don them last.

  • Handling: Conduct all manipulations, including weighing and transfers, deep within the fume hood sash.

  • Post-Handling: After completing the work, decontaminate any equipment. Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water after removing gloves.[11][13]

Mandatory Visualization: PPE Selection and Emergency Workflow

PPE_Workflow start_node Start: Handling (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate assess_risk Assess Risk: Quantity & Procedure start_node->assess_risk select_ppe Select Appropriate PPE (Refer to Matrix) assess_risk->select_ppe in_fume_hood Work in Chemical Fume Hood select_ppe->in_fume_hood emergency Emergency Occurs? in_fume_hood->emergency no_emergency Procedure Complete emergency->no_emergency No spill Spill emergency->spill Yes contact Personal Contact emergency->contact Yes disposal Dispose of Waste & Decontaminate Area no_emergency->disposal spill_actions Alert Others Contain Spill Use Spill Kit Dispose as Halogenated Waste spill->spill_actions contact_actions Skin: Flush 15+ min Eyes: Flush 15+ min Remove Contaminated Clothing contact->contact_actions spill_actions->disposal medical Seek Immediate Medical Attention contact_actions->medical

Caption: PPE Selection and Emergency Response Workflow

Operational and Disposal Plans

Emergency Procedures: Responding with Confidence
  • Minor Chemical Spill (<100 mL inside a fume hood):

    • Alert personnel in the immediate area.[16][17]

    • If safe to do so, use a spill kit containing an absorbent material like vermiculite or a commercial spill pillow.[16] Do not use combustible materials.

    • Absorb the spill, working from the outside in.[15]

    • Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[15][16]

  • Major Spill or Any Spill Outside a Fume Hood:

    • Evacuate the area immediately and alert others.[17][18]

    • Close the laboratory doors to contain vapors.[16]

    • Call your institution's emergency response team.

  • Personal Contact:

    • Eyes: Immediately flush with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[17][19]

    • Skin: Remove contaminated clothing and flush the affected area with water in a safety shower for at least 15 minutes.[15][16][17]

    • In all cases of personal contact, seek immediate medical attention after flushing.[17]

Disposal Plan: Environmental Stewardship

As a brominated organic compound, (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate and any materials contaminated with it must be treated as hazardous waste.

  • Segregation: This compound must be disposed of in a designated "Halogenated Organic Waste" container.[5][6][7][20] Never mix it with non-halogenated waste.

  • Labeling: The waste container must be clearly labeled with its full chemical name and associated hazards.

  • No Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the drain.[5][6]

By internalizing the principles and protocols outlined in this guide, you build a foundation of trust in your own safety practices. This allows you to focus on your research with the confidence that you are protected, responsible, and in full control of your laboratory environment.

References

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • Unex. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Environmental Health and Safety. (2024, March 29). CHEMICAL SPILL PROCEDURES.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • ChemistryTalk. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • HPE Support. Safety Guidelines for Handling Chemicals.
  • UCSF Environment, Health & Safety. Chemical Spills.
  • U.S. Department of Health & Human Services. (2026, March 23). Personal Protective Equipment (PPE). CHEMM.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • SUNY Oswego.
  • Braun Research Group.
  • Scribd.
  • Princeton University Environmental Health and Safety. Chemical Spill Procedures.
  • ACS Publications. (2023, November 9).
  • ResearchGate. (2023, November).
  • Amanote Research.
  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures.
  • Fisher Scientific. (2025, December 22).
  • University of Manitoba Environmental Health and Safety. Chemical Spill Response Procedure.
  • SKC Inc. (2024, January 9).
  • Thermo Fisher Scientific. (2010, January 11).

Sources

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